3'-Azido-3'-deoxy-5-fluorocytidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEHIWUXKDQZBL-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Transcriptional Dynamics: A Technical Guide to 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT) in RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT), a powerful tool for the metabolic labeling of nascent RNA. By providing a bioorthogonal azide (B81097) handle, AFCT enables the selective capture, visualization, and analysis of newly transcribed RNA molecules, offering profound insights into the intricate dynamics of gene expression. While direct literature on AFCT is emerging, this guide extrapolates from the well-established principles of analogous 3'-azido-nucleosides to provide a comprehensive understanding of its application.
Core Mechanism: A Two-Step Process for Unveiling Nascent RNA
The utility of this compound (AFCT) in RNA labeling hinges on a two-step process: metabolic incorporation of the modified nucleoside into newly synthesized RNA, followed by a highly specific and bioorthogonal chemical ligation for detection or enrichment.
Cellular Uptake and Metabolic Activation
Once introduced to cells, AFCT is transported into the cytoplasm via nucleoside transporters.[1] Inside the cell, it undergoes a series of enzymatic phosphorylations, catalyzed by cellular kinases, to be converted into its active triphosphate form, this compound triphosphate (AFCT-TP). This metabolic activation is a critical prerequisite for its recognition and utilization by the cellular machinery responsible for RNA synthesis. The efficiency of this phosphorylation cascade can influence the overall labeling efficiency and may vary between different cell types.
Incorporation into Nascent RNA by RNA Polymerases
During the process of transcription, cellular RNA polymerases recognize AFCT-TP as an analog of the natural cytidine (B196190) triphosphate (CTP).[1] Consequently, AFCT is incorporated into the elongating RNA chain.[1] A crucial feature of 3'-azido-nucleosides is their potential to act as chain terminators. The presence of the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further RNA elongation.[1] This property requires careful consideration in experimental design, particularly regarding the concentration of AFCT and the duration of the labeling period, to minimize potential impacts on cellular transcription.[1]
Bioorthogonal Ligation via Click Chemistry
The azide group incorporated within the nascent RNA serves as a versatile and bioorthogonal handle for subsequent chemical modification.[1] This "click chemistry" approach allows for the covalent attachment of various reporter molecules with high specificity and efficiency under biocompatible conditions.[1][2] The two primary methods employed are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide-modified RNA with a terminal alkyne-containing reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne-containing reporter molecule that reacts spontaneously with the azide.[3] SPAAC is particularly advantageous for live-cell imaging applications as it circumvents the cytotoxicity associated with copper catalysts.[2][3]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of AFCT metabolism and the general experimental workflow for nascent RNA labeling.
Quantitative Data and Experimental Considerations
While specific quantitative data for AFCT is not extensively available, the following table provides a comparative overview of parameters for commonly used nucleoside analogs for metabolic RNA labeling. These values can serve as a starting point for optimizing experiments with AFCT.
| Nucleoside Analog | Typical Concentration | Labeling Time | Reported Cytotoxicity | Notes |
| 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) | 100 µM - 500 µM | 2 - 24 hours | Dose-dependent | Acts as a likely transcription chain terminator.[1] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for labeling all types of RNA.[1] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[1] |
| 2'-Azidoguanosine (AzG) | 100 µM | 2 hours | Not specified | Shown to be effective for labeling bacterial RNA.[4] |
Note: The optimal concentration and labeling time for AFCT should be empirically determined for each cell type and experimental goal to maximize labeling efficiency while minimizing cytotoxicity and transcriptional perturbation.
Detailed Experimental Protocols
The following are generalized protocols for metabolic RNA labeling and subsequent click chemistry. These should be adapted and optimized for specific experimental systems.
Metabolic Labeling of Nascent RNA in Cell Culture
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AFCT) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of AFCT (e.g., starting with a range of 100-500 µM).
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours). Shorter incubation times may be necessary to mitigate the effects of potential chain termination.[1]
-
Cell Harvest: After incubation, harvest the cells for total RNA isolation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
Materials:
-
AFCT-labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the labeled RNA, alkyne-reporter, CuSO₄, and THPTA in an appropriate buffer.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
Materials:
-
AFCT-labeled total RNA (1-10 µg)
-
Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
-
Suitable buffer (e.g., PBS)
-
RNase-free water
Procedure:
-
Combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.[1]
-
Purify the labeled RNA using an RNA purification kit.
Applications in Research and Drug Development
The ability to specifically label and isolate nascent RNA opens up a wide range of applications for researchers and drug development professionals:
-
Transcriptional Dynamics: AFCT labeling allows for the measurement of transcription rates and the study of how various stimuli, drugs, or disease states affect gene expression.
-
RNA Localization and Imaging: By conjugating a fluorophore to the azide-labeled RNA, researchers can visualize the sites of active transcription and track the movement of newly synthesized RNA within the cell.[1]
-
Nascent RNA Sequencing (N-RNA-Seq): Biotinylating the labeled RNA enables its enrichment on streptavidin-coated beads, followed by high-throughput sequencing.[1] This provides a snapshot of the actively transcribed genome.
-
RNA-Protein Interaction Studies: Combining metabolic labeling with crosslinking techniques can help identify proteins that interact with newly synthesized RNA, providing insights into co-transcriptional processes.[1]
-
Drug Discovery and Development: AFCT can be used to assess the on-target and off-target effects of novel therapeutic compounds on transcription.
Conclusion
This compound represents a valuable addition to the toolkit for studying the dynamic world of the transcriptome. Its ability to be metabolically incorporated into nascent RNA and subsequently tagged via bioorthogonal click chemistry provides a powerful and versatile platform for a wide array of applications in basic research and drug development. While the potential for transcription chain termination requires careful experimental design, the insights gained from using AFCT and related azido-nucleosides are poised to continue advancing our understanding of RNA biology.
References
Antiviral Activity of 3'-Azido-3'-deoxy-5-fluorocytidine Against Retroviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific antiviral activity of 3'-Azido-3'-deoxy-5-fluorocytidine against retroviruses is limited in publicly available literature. This guide synthesizes information from closely related 3'-azido and 5-fluoro substituted nucleoside analogs to provide a comprehensive overview of the expected antiviral properties, mechanisms of action, and relevant experimental protocols. The data presented for analogous compounds should be considered representative and may not reflect the exact values for this compound.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. The structural modification of nucleosides, such as the introduction of an azido (B1232118) group at the 3' position and a fluorine atom at the 5-position of the pyrimidine (B1678525) ring, has been a key strategy in the development of potent antiviral agents. 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) was the first approved drug for the treatment of HIV and serves as a critical reference compound for this class of inhibitors. This technical guide explores the anticipated antiviral activity of this compound against retroviruses, drawing parallels from well-characterized analogs.
Mechanism of Action
Like other 3'-azido nucleoside analogs, this compound is expected to act as a chain terminator of viral DNA synthesis. The proposed mechanism involves several key steps:
-
Cellular Uptake: The compound is transported into the host cell.
-
Anabolic Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form (this compound triphosphate). This conversion is a prerequisite for its antiviral activity.
-
Competitive Inhibition: The triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for the active site of the retroviral reverse transcriptase (RT).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the 3'-azido group prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA elongation and inhibition of viral replication.[1]
The selective toxicity of such compounds often relies on their higher affinity for viral reverse transcriptase compared to host cellular DNA polymerases.
Quantitative Antiviral Activity Data (Representative Analogs)
The following tables summarize the antiviral activity and cytotoxicity of several 3'-azido and 5-fluoro substituted pyrimidine nucleoside analogs against various retroviruses. This data provides a comparative landscape for estimating the potential efficacy of this compound.
Table 1: Anti-HIV Activity of 3'-Azido and 3'-Fluoro Pyrimidine Nucleoside Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MOLT4 | 0.02 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | HT1080 | 1.75 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | U937 | 2.31 | [2] |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV | MT4 | 0.36 | [3] |
| 3'-Fluoro-2',3'-dideoxythymidine (FddThd) | HIV | MT4 | 0.001 | [3] |
| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | HIV | MT4 | 0.04 | [3] |
Table 2: Antiretroviral Activity of Various 3'-Azido Pyrimidine Deoxyribonucleoside Analogs
| Compound | Virus | ED₅₀ (µM) | Reference |
| 3'-Azido-3'-deoxythymidine | M-MuLV | 0.02 | [4] |
| 3'-Azido-3'-deoxythymidine | HTLV-III/LAV | 0.23 | [4] |
| 3'-Azido-2'-deoxy-5-bromouridine | M-MuLV | 1.5 | [4] |
| 3'-Azido-2'-deoxy-5-bromouridine | HTLV-III/LAV | 2.3 | [4] |
| 3'-Azido-2'-deoxy-5-iodouridine | M-MuLV | 3.0 | [4] |
Experimental Protocols
Detailed methodologies for evaluating the antiviral activity of nucleoside analogs are crucial for reproducible and comparable results. The following are representative protocols for key experiments.
Anti-HIV Assay in Lymphoid Cells (e.g., MT-4)
This assay determines the 50% effective concentration (EC₅₀) of a compound required to protect cells from virus-induced cytopathic effects.
-
Cell Culture: MT-4 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are seeded into 96-well microtiter plates. Serial dilutions of the test compound (e.g., this compound) are then added to the wells.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Endpoint Measurement: The antiviral activity is quantified by measuring the inhibition of the virus-induced cytopathic effect (CPE). This is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The EC₅₀ is calculated as the compound concentration that results in 50% protection of the cells from virus-induced death.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀).
-
Cell Seeding: Target cells (e.g., MT-4 or other relevant cell lines) are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound and incubated for a period equivalent to the antiviral assay.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm). The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Reverse Transcriptase (RT) Activity Assay
This assay directly measures the inhibition of the viral reverse transcriptase enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), radiolabeled deoxynucleotide triphosphates (e.g., ³H-dTTP), and the purified recombinant retroviral reverse transcriptase.
-
Inhibitor Addition: Various concentrations of the triphosphate form of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of radiolabeled DNA synthesized is quantified by techniques such as trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC₅₀ is the concentration of the inhibitor that reduces RT activity by 50%.
Visualizations
Mechanism of Action of 3'-Azido Nucleoside Analogs
Caption: Intracellular activation and mechanism of action of 3'-azido nucleoside analogs.
Experimental Workflow for Antiviral Screening
Caption: General workflow for in vitro screening of anti-retroviral compounds.
Conclusion
Based on the structure-activity relationships of related 3'-azido and 5-fluoro nucleoside analogs, this compound is a promising candidate for anti-retroviral activity. Its mechanism of action is anticipated to be the termination of viral DNA chain synthesis following intracellular phosphorylation. The provided experimental protocols offer a framework for the in vitro evaluation of its efficacy and cytotoxicity. Further studies are warranted to synthesize and directly evaluate the antiviral spectrum and potency of this compound to confirm its therapeutic potential.
References
- 1. Suppression of mouse viraemia and retroviral disease by 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3'-Azido-3'-deoxy-5-fluorocytidine: A Putative Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating 3'-Azido-3'-deoxy-5-fluorocytidine as an anticancer agent is limited. This guide synthesizes the available data and extrapolates from closely related nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and other 5-fluorocytidine (B16351) derivatives, to provide a comprehensive overview of its potential mechanism of action, biological activity, and the experimental framework for its evaluation.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and function.[1] Compounds like 5-fluorouracil (B62378) (5-FU) and Gemcitabine are mainstays in clinical oncology.[2] The chemical architecture of these drugs, mimicking natural purine (B94841) or pyrimidine (B1678525) nucleosides, allows them to be processed by cellular metabolic pathways, leading to the generation of active triphosphate forms that inhibit DNA polymerases, RNA polymerases, or ribonucleotide reductase, ultimately triggering cell death.[1]
This guide focuses on this compound, a synthetic pyrimidine analog. It combines two key structural motifs associated with anticancer and antiviral activity: the 5-fluoro substitution on the cytidine (B196190) base, characteristic of the 5-FU family, and the 3'-azido group on the deoxyribose sugar, famously found in Zidovudine (AZT). The 3'-azido group acts as a potent chain terminator during DNA synthesis, as its presence precludes the formation of a 3'-5' phosphodiester bond required for chain elongation. This document explores the putative mechanism, preclinical potential, and key experimental protocols relevant to the study of this compound.
Chemical Properties and Synthesis
The synthesis of 3'-azido-3'-deoxynucleosides is well-established in medicinal chemistry.[3] While a specific protocol for the 5-fluorocytidine variant is not detailed in recent literature, a general synthetic approach can be inferred from published methods for related compounds.[3][4] The synthesis typically involves the modification of a precursor nucleoside, such as 5-fluorocytidine, through a series of protection, activation, and substitution reactions to introduce the azido (B1232118) moiety at the 3' position of the sugar ring.
Putative Mechanism of Action
The anticancer activity of this compound is hypothesized to be multifactorial, leveraging the mechanisms of both the 5-fluoropyrimidine (B1206419) and 3'-azido-nucleoside classes.
-
Intracellular Activation: Like most nucleoside analogs, the compound must be phosphorylated intracellularly to its active triphosphate form. This process is initiated by cellular kinases, with deoxycytidine kinase often being the rate-limiting first step for cytidine analogs.[5]
-
DNA Chain Termination: The resultant this compound triphosphate (AZF-CTP) acts as a substrate for cellular DNA polymerases. Upon incorporation into a growing DNA strand, the 3'-azido group prevents the addition of the next deoxynucleotide triphosphate (dNTP), leading to irreversible chain termination and halting DNA replication.[1]
-
Inhibition of Thymidylate Synthase: It is also plausible that metabolites of this compound could, like 5-FU, inhibit thymidylate synthase (TS). This inhibition would deplete the intracellular pool of thymidine (B127349) triphosphate (dTTP), further disrupting DNA synthesis and repair.[6]
-
Induction of Apoptosis: The accumulation of DNA strand breaks and replication stress is a potent trigger for programmed cell death (apoptosis).
The diagram below illustrates this proposed intracellular activation and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 3. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental studies on potentiation of the antitumor activity of 5-fluorouracil with 3'-azido-3'-deoxythymidine for the gastric cancer cell line MKN28 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of 3'-Azido-3'-deoxy-5-fluorocytidine in Transcription Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential role of 3'-Azido-3'-deoxy-5-fluorocytidine as an inhibitor of transcription termination. While direct research on this specific compound's interaction with RNA polymerase is limited, this document extrapolates its likely mechanism of action from extensive studies on analogous 3'-azido-substituted nucleosides and 5-fluorinated pyrimidines. It is hypothesized that this compound, after intracellular conversion to its triphosphate form, acts as a competitive inhibitor and a chain terminator of RNA synthesis. This guide provides a comprehensive overview of the proposed biochemical pathways, detailed experimental protocols to investigate these mechanisms, and a summary of relevant quantitative data from related compounds.
Introduction
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental step in gene expression and a critical target for therapeutic intervention. Transcription termination, the final stage of this process, ensures that RNA transcripts are of the correct length and is a highly regulated process. Nucleoside analogs have long been a cornerstone of antiviral and anticancer therapies, primarily by targeting DNA and reverse transcriptase enzymes. The exploration of these analogs as inhibitors of transcription offers a promising avenue for the development of novel therapeutics.
This compound is a synthetic nucleoside analog that combines two key features known to impart biological activity: a 3'-azido group, which is a well-established chain-terminating moiety, and a 5-fluoro substitution on the cytidine (B196190) base, which can enhance metabolic stability and alter binding affinities. This guide will explore the theoretical framework for its action as a transcription terminator.
Proposed Mechanism of Action
The biological activity of this compound is predicated on its intracellular conversion to the active 5'-triphosphate form. This process involves cellular uptake and subsequent phosphorylation by nucleoside and nucleotide kinases.
Cellular Uptake and Metabolism
It is proposed that this compound enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound-5'-triphosphate (3'-N3-5-F-dCTP). The 5-fluoro substitution may influence the efficiency of these phosphorylation steps.
Inhibition of RNA Polymerase and Chain Termination
The active triphosphate, 3'-N3-5-F-dCTP, is hypothesized to function as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the active site of RNA polymerase. Upon incorporation into the nascent RNA strand, the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the incoming nucleotide. This results in the premature termination of transcription.
Quantitative Data from Analogous Compounds
| Compound | Enzyme | Organism | Inhibition Type | Ki (μM) |
| 3'-azido, x-dATP | DNA-dependent RNA Polymerase | E. coli | Linear Mixed | 33 |
| 3'-azido, x-dGTP | DNA-dependent RNA Polymerase | E. coli | Linear Mixed | 0.95 |
Table 1: Inhibition constants (Ki) for 3'-azido purine (B94841) nucleoside triphosphate analogs against E. coli RNA polymerase. Data suggests that 3'-azido analogs can be potent inhibitors of bacterial transcription.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in transcription termination.
Synthesis of this compound-5'-triphosphate
The synthesis of the active triphosphate is a prerequisite for in vitro assays. A common method is the one-pot phosphorylation of the parent nucleoside.
Materials:
-
This compound
-
Proton sponge
-
Trimethyl phosphate (B84403)
-
Phosphorus oxychloride (POCl3)
-
Tributylammonium (B8510715) pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
Procedure:
-
Dissolve this compound and proton sponge in trimethyl phosphate at 0°C.
-
Add POCl3 dropwise and stir for 2-3 hours at 0°C.
-
Quench the reaction by adding a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF.
-
Stir the mixture for an additional 3-4 hours at 0°C.
-
Stop the reaction by adding TEAB buffer.
-
Purify the crude product by anion exchange chromatography using a linear gradient of TEAB.
-
Lyophilize the fractions containing the triphosphate to obtain the final product.
-
Confirm the identity and purity of the product using 1H NMR, 31P NMR, and mass spectrometry.
In Vitro Transcription Termination Assay
This assay is designed to directly measure the effect of 3'-N3-5-F-dCTP on RNA synthesis by a purified RNA polymerase.
Materials:
-
Purified RNA polymerase (e.g., E. coli RNA polymerase or human RNA Polymerase II)
-
Linear DNA template containing a strong promoter (e.g., T7 or lac UV5)
-
Ribonucleoside triphosphates (ATP, GTP, UTP, CTP)
-
[α-32P]-UTP for radiolabeling
-
This compound-5'-triphosphate (3'-N3-5-F-dCTP)
-
Transcription buffer (containing MgCl2, DTT, BSA)
-
Stop solution (containing EDTA, formamide, loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Set up transcription reactions in transcription buffer. Include the DNA template, RNA polymerase, and a mixture of ATP, GTP, CTP, and [α-32P]-UTP.
-
In separate reactions, add increasing concentrations of 3'-N3-5-F-dCTP. Include a control reaction with no analog.
-
Initiate transcription by incubating the reactions at 37°C.
-
After a defined time (e.g., 15-30 minutes), terminate the reactions by adding the stop solution.
-
Denature the RNA products by heating at 95°C for 5 minutes.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA transcripts by autoradiography.
-
Analyze the gel to determine the length and abundance of the transcripts. The appearance of shorter transcripts in the presence of 3'-N3-5-F-dCTP indicates premature termination.
Conclusion and Future Directions
While direct evidence is pending, the chemical structure of this compound strongly suggests its potential as a transcription termination agent. The presence of the 3'-azido group is a well-established cause of chain termination in nucleic acid synthesis. This guide provides a robust theoretical and practical framework for the investigation of this compound. Future research should focus on the synthesis of 3'-N3-5-F-dCTP and its direct testing in in vitro transcription assays to determine its inhibitory potency and mechanism of action against various RNA polymerases. Furthermore, cell-based assays are necessary to evaluate its cellular uptake, metabolism, and efficacy in a biological context. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent.
Bioorthogonal Chemistry Applications of 3'-Azido-3'-deoxy-5-fluorocytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal chemistry applications of 3'-Azido-3'-deoxy-5-fluorocytidine (AFdC), a synthetic nucleoside analog. The core of its utility lies in the 3'-azido modification, which serves as a bioorthogonal handle for "click chemistry" reactions, enabling the labeling and analysis of newly synthesized RNA. This document outlines the principles, experimental protocols, and potential applications of AFdC in molecular biology and drug development.
Introduction to this compound in Bioorthogonal Chemistry
This compound is a cytidine (B196190) derivative designed for metabolic labeling. The key features of this molecule are the fluorine atom at the 5-position of the cytidine base and the azide (B81097) group (N₃) at the 3'-position of the deoxyribose sugar. The azide group is a bioorthogonal chemical reporter, meaning it is inert to most biological molecules and processes but can undergo highly specific and efficient chemical reactions with a complementary reaction partner.[1] This allows for the selective tagging of molecules that have incorporated AFdC.
The primary application of AFdC is in the metabolic labeling of nascent RNA. When introduced to cells, AFdC is processed by the cell's natural nucleoside salvage pathway, converted to its triphosphate form (AFdCTP), and subsequently incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). The presence of the 3'-azido group, in place of the natural 3'-hydroxyl group, is likely to act as a transcription chain terminator, a factor that must be considered in experimental design.[2]
Once incorporated into RNA, the azide group can be covalently modified with a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification, via click chemistry. The two most common types of click chemistry reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Core Bioorthogonal Reactions
The azide group of incorporated AFdC can be selectively targeted by two main classes of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is typically fast and results in a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne allows the reaction to proceed without the need for a catalyst, making it more suitable for live-cell imaging and in vivo studies.[3]
Quantitative Data Summary
Table 1: Comparative Quantitative Data for Analogous Nucleoside Analogs
| Nucleoside Analog | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes |
|---|---|---|---|---|
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types.[4] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[4] |
| 3'-Azido-3'-deoxy-5-methylcytidine | 100 - 500 µM (projected) | 1 - 12 hours (projected) | 43.5 µM (MCF-7 cells) | Antiviral activity provides a direct toxicity measure.[4][5] |
Table 2: Projected Experimental Parameters for this compound
| Parameter | Projected Range/Value | Considerations |
|---|---|---|
| Metabolic Labeling | ||
| Concentration | 50 - 500 µM | Must be optimized for each cell line to balance labeling efficiency and cytotoxicity. |
| Incubation Time | 30 minutes - 4 hours | Shorter times may be necessary due to the potential for chain termination by the 3'-azido group.[2] |
| Click Chemistry (CuAAC) | ||
| Copper(II) Sulfate | 1 - 2 mM | |
| Stabilizing Ligand (e.g., TBTA) | 1 - 2 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Should be freshly prepared. |
| Alkyne-Reporter | 0.1 - 0.5 mM | |
| Reaction Time | 30 - 60 minutes | |
| Click Chemistry (SPAAC) | ||
| Strained Alkyne-Reporter (e.g., DBCO) | 10 - 100 µM |
| Reaction Time | 1 - 12 hours | Generally longer reaction times than CuAAC. |
Experimental Protocols
The following protocols are adapted from established methods for the closely related compound, 3'-Azido-3'-deoxy-5-methylcytidine, and should be used as a starting point for optimization with this compound.[2]
Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 - 500 µM).
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 4 hours). The optimal time will depend on the experimental goals and the potential for chain termination.
-
Cell Harvesting and RNA Isolation: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells and isolate total RNA using a standard method (e.g., TRIzol reagent followed by column purification).
Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the ligation of an alkyne-biotin tag to azide-labeled RNA for subsequent enrichment.
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine 5-10 µg of azide-labeled total RNA with nuclease-free water to a final volume of 40 µL.
-
Addition of Reagents: Add the following components in the specified order:
-
5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)
-
2 µL of Copper(II) Sulfate stock (final concentration: 2 mM)
-
2 µL of stabilizing ligand stock (e.g., TBTA, final concentration: 2 mM)
-
2.5 µL of Alkyne-Biotin stock (final concentration: 0.5 mM)
-
-
Initiation of Reaction: Mix gently by pipetting. Add 2.5 µL of freshly prepared Sodium Ascorbate stock (final concentration: 5 mM) to initiate the reaction. The total reaction volume should be 50 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
RNA Cleanup: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Bioorthogonal Ligation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative suitable for situations where copper toxicity is a concern.
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine 1-10 µg of azide-labeled total RNA with a strained alkyne-reporter (e.g., DBCO-fluorophore or BCN-biotin) in a suitable buffer such as PBS.
-
Incubation: Incubate the reaction at 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
-
RNA Cleanup: If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in live cells, wash the cells to remove excess reporter before downstream analysis.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Metabolic Labeling of Nascent RNA with AFdC.
Bioorthogonal Ligation via Click Chemistry.
Downstream Applications of Labeled RNA.
Applications in Research and Drug Development
While specific applications of this compound are not yet widely documented, the metabolic labeling of nascent RNA with azido-modified nucleosides has broad implications:
-
Transcriptional Dynamics: By pulse-labeling cells with AFdC, researchers can capture a snapshot of the actively transcribed genome at a specific time point. This is invaluable for studying changes in gene expression in response to various stimuli, such as drug treatment or environmental stress.
-
RNA Stability and Decay: Pulse-chase experiments, where cells are first labeled with AFdC and then transferred to a medium with unlabeled cytidine, can be used to measure the decay rates of specific RNA transcripts.
-
RNA Localization: By conjugating a fluorescent probe to the incorporated AFdC, the subcellular localization of newly synthesized RNA can be visualized using microscopy.
-
Nascent RNA Sequencing: The enrichment of AFdC-labeled RNA followed by high-throughput sequencing (nascent RNA-seq) provides a powerful tool for profiling the transcriptome with high temporal resolution. This can reveal transiently expressed transcripts and provide insights into co-transcriptional processing.
-
Drug Discovery: AFdC can be used to assess the on-target and off-target effects of drugs that modulate transcription. By comparing the nascent transcriptome of treated and untreated cells, researchers can gain a deeper understanding of a drug's mechanism of action.
Conclusion
This compound is a promising tool for the bioorthogonal labeling of nascent RNA. Its 3'-azido group enables specific and efficient modification via click chemistry, opening up a wide range of downstream applications for studying RNA biology and for use in drug development. While detailed experimental data for this specific compound is still emerging, the protocols and principles outlined in this guide, based on closely related analogs, provide a solid foundation for researchers to begin exploring its potential. As with any metabolic labeling reagent, careful optimization of labeling conditions is crucial to ensure robust and reliable results.
References
Discovery and initial characterization of 3'-Azido-3'-deoxy-5-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the discovery and initial characterization of 3'-Azido-3'-deoxy-5-fluorocytidine is limited. This guide consolidates information on its synthesis, predicted biological activities, and mechanism of action by drawing parallels from closely related and well-studied nucleoside analogues, particularly 3'-azido-3'-deoxythymidine (AZT) and other 5-fluorocytidine (B16351) derivatives. The experimental protocols provided are based on established methodologies for the evaluation of similar compounds.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the sugar moiety and the nucleobase have led to the development of potent drugs that can selectively inhibit viral replication or cancer cell proliferation. This compound is a synthetic nucleoside analogue that incorporates two key modifications: an azido (B1232118) group at the 3' position of the deoxyribose sugar and a fluorine atom at the 5 position of the cytidine (B196190) base. These modifications are anticipated to confer significant biological activity. The 3'-azido group is a well-established chain terminator for DNA synthesis, a mechanism famously employed by the anti-HIV drug Zidovudine (AZT). The 5-fluoro substitution on the pyrimidine (B1678525) ring is known to enhance the biological activity of nucleosides, as seen in the anticancer drug 5-Fluorouracil. This guide provides a technical overview of the synthesis, potential biological activity, and methods for the characterization of this compound.
Synthesis
The synthesis of this compound would likely follow established multi-step procedures for the preparation of modified nucleosides. A plausible synthetic route would start from a readily available sugar, such as D-xylose, or a pre-formed nucleoside like 5-fluorocytidine. The key steps involve the introduction of the azido group at the 3' position of the sugar ring.
One potential synthetic approach, adapted from methodologies for similar compounds, is outlined below[1][2][3].
References
- 1. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
The Potential of 3'-Azido-3'-deoxy-5-fluorocytidine in Unraveling Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3'-Azido-3'-deoxy-5-fluorocytidine is limited in publicly available literature. This guide provides a technical framework based on established principles and data from structurally related nucleoside analogs, particularly 3'-azido-3'-deoxythymidine (Zidovudine or AZT) and 5-fluoro-substituted pyrimidines. The information presented herein is intended to serve as a theoretical and practical guide for the potential application of this compound in virological research.
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy and are invaluable tools for elucidating the intricacies of viral replication. This compound is a synthetic nucleoside analog that combines two key moieties with known antiviral and cytotoxic properties: a 3'-azido group, which acts as a potent chain terminator for viral polymerases, and a 5-fluoro substitution on the pyrimidine (B1678525) ring, a modification known to interfere with nucleotide metabolism. This unique combination suggests that this compound could act as a dual-function antiviral agent, making it a compelling candidate for studying the replication cycles of a broad range of viruses, including retroviruses and flaviviruses. This document outlines the hypothesized mechanism of action, representative antiviral activity of related compounds, and detailed experimental protocols to guide the investigation of this compound as a tool in virology and drug discovery.
Hypothesized Mechanism of Action
The antiviral effect of this compound is predicated on its intracellular conversion to the active triphosphate form. This metabolic activation is a multi-step process initiated by cellular kinases.
-
Cellular Uptake and Phosphorylation: this compound is expected to be transported into the host cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate derivative.
-
Inhibition of Viral Polymerase and Chain Termination: The resulting this compound triphosphate (FAZ-CTP) can then act as a competitive inhibitor of viral RNA-dependent DNA polymerases (reverse transcriptases) or other viral DNA polymerases. Upon incorporation into a nascent viral DNA chain, the 3'-azido group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral genome replication.
-
Potential Inhibition of Thymidylate Synthase: The 5-fluoro modification on the cytidine (B196190) base introduces a secondary potential mechanism of action. It is plausible that the monophosphate form of the analog could be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a known potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine (B127349) nucleotides, and its inhibition would deplete the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary component for DNA synthesis. This could potentiate the antiviral effect and also contribute to cytotoxicity.
Data Presentation: Representative Antiviral Activity and Cytotoxicity of Related Nucleoside Analogs
The following tables summarize the antiviral activity and cytotoxicity of structurally similar 3'-azido and 5-fluoro substituted nucleoside analogs against various viruses. This data provides a benchmark for the expected potency and therapeutic index of this compound.
Table 1: Antiviral Activity of 3'-Azido-Substituted Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | [1] |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV-1 | MT-4 | 0.36 | [1] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus | MOLT4 | 0.02 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline Leukemia Virus | HT1080 | 1.75 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | Avian Leukosis Virus | Chicken Embryo Fibroblasts | - | [3] |
Table 2: Antiviral Activity of 5-Fluoro-Substituted Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | MT-4 | - | [4] |
| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) | PS | Low-micromolar | [5] |
| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | PS | Low-micromolar | [5] |
| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | PS | Low-micromolar | [5] |
Table 3: Cytotoxicity of Related Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | CEM | 350 | [6] |
| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 | 55 | [7] |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 | 10 | [8] |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | 1 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antiviral properties and mechanism of action of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK for Influenza Virus)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Seed host cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with 10% formalin and then stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cell line used in the antiviral assay
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include untreated cell controls.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To assess the direct inhibitory effect of the triphosphate form of the compound on viral reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
This compound triphosphate (needs to be synthesized)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Set up reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of the test compound's triphosphate form.
-
Add the recombinant reverse transcriptase to initiate the reaction.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the radiolabeled DNA onto glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Calculate the percentage of inhibition of RT activity and determine the IC50 value.
Mandatory Visualizations
Caption: Hypothesized metabolic activation of this compound.
Caption: Hypothesized dual mechanism of antiviral action.
Caption: General workflow for preclinical evaluation of a novel antiviral agent.
Conclusion
This compound presents a compelling profile for a novel antiviral agent and a valuable research tool. Its hypothesized dual mechanism of action, combining chain termination with potential disruption of nucleotide metabolism, suggests a high barrier to the development of viral resistance. The experimental framework provided in this guide offers a comprehensive approach to validating its antiviral potential and elucidating its precise molecular interactions. Further investigation into this and similar dual-function nucleoside analogs could pave the way for new therapeutic strategies against a wide range of viral pathogens.
References
- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Fluoro-2',3'-dideoxy-5-chlorouridine: most selective anti-HIV-1 agent among a series of new 2'- and 3'-fluorinated 2',3'-dideoxynucleoside analogues. | Sigma-Aldrich [sigmaaldrich.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nascent RNA Sequencing using 3'-Azido-3'-deoxy-5-fluorocytidine (5-FAzC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is fundamental to understanding the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful technique for this purpose.[1] This document provides detailed application notes and protocols for the use of 3'-Azido-3'-deoxy-5-fluorocytidine (5-FAzC), a cytidine (B196190) analog, for the metabolic labeling and subsequent sequencing of nascent RNA.
The 5-FAzC molecule contains two key modifications: a fluorine atom at the 5-position of the cytidine base and an azide (B81097) group at the 3'-position of the ribose sugar. The 5-fluoro modification can potentially influence cellular uptake and incorporation efficiency. The 3'-azido group serves as a bioorthogonal handle for "click chemistry," allowing for the specific and efficient attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging.[1] Importantly, the presence of the 3'-azido group instead of a hydroxyl group is likely to act as a transcription chain terminator, a critical consideration for experimental design.[1][2]
These protocols are based on established methods for other nucleoside analogs, such as 4-thiouridine (B1664626) (4sU) and other azido-modified nucleosides, and should be considered a starting point for optimization in your specific experimental system.[3][4]
Principle of the Method
The methodology involves a multi-step process that leverages the cell's natural nucleotide salvage pathway and RNA synthesis machinery, followed by bioorthogonal chemistry.
-
Metabolic Labeling: Cells are incubated with 5-FAzC, which is taken up by the cells and converted into its triphosphate form (5-FAzC-TP) by cellular kinases.
-
Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 5-FAzC-TP as an analog of cytidine triphosphate (CTP) and incorporate it into the growing RNA chain. The 3'-azido modification is expected to cause chain termination, arresting further elongation of the transcript at the site of incorporation.[1][2]
-
RNA Isolation: Total RNA is isolated from the cells, containing a mixture of pre-existing, unlabeled RNA and newly synthesized, 5-FAzC-labeled RNA.
-
Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated 5-FAzC serves as a handle for a highly specific and efficient covalent reaction with a reporter molecule containing a terminal alkyne.[1][5] This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For nascent RNA sequencing, an alkyne-modified biotin tag is commonly used.
-
Enrichment of Nascent RNA: The biotinylated RNA is then captured on streptavidin-coated magnetic beads, allowing for the separation of nascent RNA from the unlabeled, pre-existing RNA population.[6]
-
Library Preparation and Sequencing: The enriched nascent RNA is eluted from the beads and used to prepare a library for next-generation sequencing, providing a snapshot of the actively transcribed genome.
Data Presentation
Quantitative data for the direct incorporation and efficiency of this compound are not widely available. The following table summarizes key parameters for commonly used RNA labeling reagents to provide a baseline for comparison and a starting point for the empirical determination of optimal conditions for 5-FAzC.
| Parameter | 4-thiouridine (4sU) | 5-ethynyl Uridine (EU) | This compound (5-FAzC) | References |
| Typical Labeling Concentration | 100 µM - 500 µM | 200 µM - 1 mM | To be empirically determined (start with 100 µM - 500 µM) | [4][7][8] |
| Typical Labeling Time | 5 minutes - 4 hours | 1 - 24 hours | To be empirically determined (start with shorter times, e.g., 5-60 min, due to potential chain termination) | [4][7][9] |
| Chemistry for Detection/Purification | Thiol-specific biotinylation | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | [6][7] |
| Effect on Transcription | Minimal perturbation | Potential for some cellular toxicity at high concentrations or long labeling times | Likely acts as a chain terminator, which will affect transcript length and require careful optimization of labeling time. | [1][10] |
| Yield of Labeled RNA | ~0.8% of total RNA after 5 min labeling; ~3.5% after 1 hour | Varies depending on cell type and labeling conditions | To be empirically determined | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-FAzC
This protocol details the steps for labeling newly synthesized RNA in cultured cells with 5-FAzC.
Materials:
-
This compound (5-FAzC)
-
Cell culture medium appropriate for your cell line
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare 5-FAzC Stock Solution: Prepare a stock solution of 5-FAzC in DMSO or an appropriate solvent. The final concentration of the solvent in the cell culture medium should not exceed 0.1%.
-
Metabolic Labeling: a. Pre-warm the cell culture medium to 37°C. b. Add the 5-FAzC stock solution to the pre-warmed medium to achieve the desired final concentration (start with a range of 100 µM to 500 µM). c. Remove the existing medium from the cells and replace it with the 5-FAzC-containing medium. d. Incubate the cells for the desired labeling period. Given the potential for chain termination, start with short incubation times (e.g., 5, 15, 30, and 60 minutes).[4]
-
Cell Harvest and RNA Isolation: a. After incubation, place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Lyse the cells directly on the plate by adding TRIzol reagent (1 mL for a 10 cm dish) and scraping the cells.[6] d. Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. e. Quantify the isolated RNA and assess its integrity.
Protocol 2: Click Chemistry Biotinylation of 5-FAzC-labeled RNA
This protocol describes the biotinylation of azide-modified nascent RNA using a copper-catalyzed click reaction.
Materials:
-
5-FAzC-labeled total RNA
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
RNase-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Prepare Click-iT® Reaction Cocktail: Note: Perform this reaction in a fume hood and wear appropriate personal protective equipment. a. In an RNase-free microcentrifuge tube, combine the following in order:
- 5-FAzC-labeled total RNA (up to 10 µg)
- Alkyne-biotin (to a final concentration of 10-50 µM)
- TBTA (to a final concentration of 100 µM)
- RNase-free water to the desired final volume. b. Gently mix the components. c. Add freshly prepared TCEP or Sodium Ascorbate (to a final concentration of 2.5 mM). d. Add CuSO₄ (to a final concentration of 250 µM).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or magnetic beads according to the manufacturer's instructions. This step is crucial to remove excess biotin and catalyst.
Protocol 3: Enrichment of Biotinylated Nascent RNA
This protocol details the isolation of biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Washing Buffer (e.g., high and low salt buffers)
-
Elution Buffer (e.g., containing DTT or Biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's protocol with the binding/washing buffer.
-
Binding: a. Denature the biotinylated RNA by heating at 65°C for 5 minutes, then immediately place on ice. b. Add the denatured RNA to the prepared beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow for binding of the biotinylated RNA to the streptavidin beads.
-
Washing: a. Place the tube on a magnetic stand to capture the beads. b. Carefully remove and discard the supernatant which contains the unlabeled, pre-existing RNA. c. Wash the beads several times with high and low salt washing buffers to remove non-specifically bound RNA.[3]
-
Elution: a. To elute the captured nascent RNA, resuspend the beads in an appropriate elution buffer. If a cleavable biotin linker was used, follow the specific cleavage protocol. For standard biotin-streptavidin interactions, competitive elution with free biotin or denaturation can be used. A common method is to use a buffer containing dithiothreitol (B142953) (DTT) if a thiol-cleavable biotin analog was used.[6] b. Incubate as recommended by the bead and biotin-alkyne manufacturer. c. Place the tube on the magnetic stand and collect the supernatant containing the enriched nascent RNA.
-
Final Purification: Purify the eluted RNA using an appropriate RNA clean-up kit to prepare it for downstream applications like library preparation for sequencing.
Mandatory Visualizations
Caption: Experimental workflow for nascent RNA sequencing using 5-FAzC.
Caption: Mechanism of 5-FAzC labeling and biotinylation.
Safety Precautions
-
Azido Compounds: Azido compounds are potentially explosive and should be handled with care. Avoid heating and friction.
-
Copper Catalyst: Copper can be toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Click Chemistry Reagents: Some reagents used in click chemistry can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated area, preferably a chemical fume hood.
Conclusion
This compound offers a promising approach for the metabolic labeling and sequencing of nascent RNA. Its key feature is the 3'-azido group, which enables bioorthogonal ligation via click chemistry and likely acts as a transcription chain terminator. This latter property necessitates careful optimization of labeling times to balance efficient labeling with the potential impact on cellular transcription. The protocols provided here serve as a foundational guide for researchers to develop and optimize the use of 5-FAzC in their specific experimental contexts. Empirical determination of optimal labeling concentrations and durations is critical for successful application.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Single-Cell RNA Sequencing Using Click-Chemistry | MIT Technology Licensing Office [tlo.mit.edu]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Labeling of 3'-Azido-3'-deoxy-5-fluorocytidine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of RNA is a powerful tool for elucidating its biological functions, cellular localization, and interactions with other molecules. Click chemistry, a set of biocompatible, highly efficient, and specific reactions, has emerged as a premier method for the chemical modification of biomolecules, including RNA. This document provides detailed protocols for the labeling of RNA containing 3'-Azido-3'-deoxy-5-fluorocytidine (AzF-C) using both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
The incorporation of this compound, a cytidine (B196190) analog, into RNA provides a bioorthogonal azide (B81097) handle for subsequent ligation with a variety of reporter molecules, such as fluorophores and biotin. The 3'-azido modification is known to act as a chain terminator during transcription, a crucial consideration for experimental design. The 5-fluoro modification on the cytidine base can serve as a useful probe for ¹⁹F NMR studies and has applications in antiviral and anticancer research.
These protocols are designed to guide researchers through the enzymatic incorporation of AzF-C into RNA and the subsequent click chemistry labeling, purification, and downstream applications.
Data Presentation
The following tables summarize quantitative data for the enzymatic incorporation of azido-nucleoside analogs and the efficiency of subsequent click chemistry reactions. It is important to note that specific data for this compound is limited; therefore, the presented data is extrapolated from studies using structurally similar 3'-azido-modified and 5-fluoro-modified nucleosides. Researchers should perform optimization experiments for their specific RNA and reporter molecules.
Table 1: Estimated Parameters for Enzymatic Incorporation of this compound Triphosphate (AzF-CTP)
| Parameter | T7 RNA Polymerase | Poly(A) Polymerase | Notes |
| Substrate Concentration | 1 - 5 mM | 100 - 500 µM | Optimal concentration should be determined empirically. |
| Incorporation Efficiency | Low to Moderate | Moderate to High (for 3' end-labeling) | 3'-azido modification leads to chain termination, limiting incorporation to the 3'-terminus.[1][2] |
| Expected Product | 3'-terminally labeled RNA | 3'-terminally labeled RNA | Primarily single incorporation at the 3'-end. |
| Key Consideration | Chain termination will result in transcripts ending with AzF-C. | Efficient for adding a single AzF-C to the 3'-end of an existing RNA transcript. | The 3'-azido group prevents further elongation by the polymerase.[1][2] |
Table 2: Comparison of Click Chemistry Labeling Reactions for 3'-Azido-RNA
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Time | 30 minutes - 4 hours | 1 - 12 hours |
| Reaction Temperature | Room Temperature to 37°C | Room Temperature to 37°C |
| Catalyst Required | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper catalyst. | Highly biocompatible, suitable for in-cell labeling.[3] |
| Labeling Efficiency | High (>80% up to quantitative)[4] | High (often quantitative) |
| Required Alkyne | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Alkyne (e.g., DBCO, BCN, DIBO-Fluorophore) |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound (AzF-C) at the 3'-Terminus of RNA
This protocol describes the single incorporation of AzF-C at the 3'-end of an RNA molecule using Poly(A) Polymerase. Due to the chain-terminating nature of the 3'-azido group, this method is highly specific for 3'-end labeling.
Materials:
-
RNA transcript
-
This compound triphosphate (AzF-CTP)
-
Yeast Poly(A) Polymerase (PAP)
-
5x Poly(A) Polymerase Reaction Buffer
-
RNase-free water
-
RNase inhibitor
-
Spin column for RNA purification (e.g., silica-based)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
RNA transcript (10-50 pmol)
-
5x Poly(A) Polymerase Reaction Buffer (4 µL)
-
AzF-CTP (1 mM final concentration)
-
RNase inhibitor (20 units)
-
Yeast Poly(A) Polymerase (20 units)
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes.
-
Purification of 3'-Azido-RNA:
-
Purify the 3'-azido-modified RNA using an RNA purification spin column according to the manufacturer's instructions. This step is crucial to remove unincorporated AzF-CTP and the enzyme.
-
Elute the purified RNA in RNase-free water.
-
-
Quantification: Determine the concentration of the purified 3'-azido-RNA using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of 3'-Azido-RNA
This protocol is suitable for in vitro labeling of purified 3'-azido-RNA with a terminal alkyne-containing reporter molecule.
Materials:
-
Purified 3'-azido-RNA (from Protocol 1)
-
Alkyne-modified reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate buffer (50 mM, pH 7)
-
RNase-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium acetate (B1210297) (pH 5.2)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:
-
3'-azido-RNA (1-10 µM final concentration)
-
Alkyne-reporter (10-50 fold molar excess over RNA)
-
Phosphate buffer (50 mM, pH 7)
-
Copper(II) sulfate (100 µM final concentration)
-
THPTA (500 µM final concentration)
-
RNase-free water to the desired final volume.
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours in the dark.
-
Purification of Labeled RNA:
-
Precipitate the labeled RNA by adding 3 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Alternatively, purify the labeled RNA using HPLC for higher purity.[5][6][7]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of 3'-Azido-RNA
This copper-free click chemistry protocol is ideal for applications where copper toxicity is a concern, including in-cell labeling.
Materials:
-
Purified 3'-azido-RNA (from Protocol 1)
-
Strained alkyne-reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
Phosphate buffer (50 mM, pH 7) or PBS
-
RNase-free water
-
Spin column for RNA purification or ethanol precipitation reagents
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine:
-
3'-azido-RNA (1 µM final concentration)
-
Strained alkyne-reporter (50 µM final concentration, 50-fold molar excess)
-
Phosphate buffer (50 mM, pH 7)
-
RNase-free water to the desired final volume.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours, or overnight at room temperature. The reaction time may need optimization depending on the specific strained alkyne used.
-
Purification of Labeled RNA:
-
Purify the labeled RNA using an RNA purification spin column or by ethanol precipitation as described in Protocol 2.
-
Visualizations
Caption: Experimental workflow for labeling RNA with this compound.
Caption: Metabolic pathway of this compound for RNA labeling.[8][9]
Applications in Research and Drug Development
The ability to label RNA with this compound opens up numerous possibilities for both basic research and therapeutic development.
-
RNA Localization and Trafficking: By attaching a fluorescent probe, the movement and localization of specific RNA molecules within living cells can be visualized and tracked, providing insights into processes like mRNA transport and localization-dependent translation.[10]
-
RNA-Protein Interaction Studies: Biotinylating the labeled RNA allows for its selective capture and the identification of interacting proteins through techniques like pull-down assays followed by mass spectrometry.[10]
-
Nascent Transcript Analysis: Metabolic labeling with AzF-C enables the isolation and analysis of newly synthesized RNA, providing a snapshot of the active transcriptome.[10]
-
Drug Development: 5-Fluorocytidine and its analogs are known for their antiviral and anticancer properties.[11][12] The ability to track the incorporation and fate of these molecules within cells is crucial for understanding their mechanism of action and for the development of new therapeutic agents.
-
¹⁹F NMR Structural Studies: The fluorine atom at the 5-position of the cytidine base serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of RNA structure and conformational changes upon binding to other molecules.[13]
References
- 1. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 2. WO2013103659A1 - Stabilizing rna by incorporating chain-terminating nucleosides at the 3'-terminus - Google Patents [patents.google.com]
- 3. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy [bio-protocol.org]
- 6. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling of Viral RNA with 3'-Azido-3'-deoxy-5-fluorocytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. The introduction of a bioorthogonal chemical group, such as an azide (B81097), into newly transcribed RNA allows for its selective detection and isolation from the pre-existing RNA pool. 3'-Azido-3'-deoxy-5-fluorocytidine is a cytidine (B196190) analog that can be metabolically incorporated into viral RNA during replication. The 3'-azido group serves two key functions: it acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication, and it provides a handle for covalent modification via "click chemistry".[1][2][3] This enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in viral RNA research.
Principle of the Method
The metabolic labeling process using this compound involves several key steps. First, the nucleoside analog is introduced to virus-infected host cells. It is then taken up by the cells and converted into its triphosphate form by cellular kinases. During viral replication, the viral RNA-dependent RNA polymerase (RdRp) incorporates the 3'-azido-5-fluorodeoxycytidine triphosphate into the nascent viral RNA strand. The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and inhibition of viral RNA synthesis.[3][4][5][6] The azide group on the incorporated nucleoside can then be specifically reacted with an alkyne-containing reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the detection and analysis of the labeled viral RNA.[7][8][9]
Applications
-
Antiviral Drug Discovery: The chain-terminating property of 3'-azido nucleosides makes them potent inhibitors of viral replication. This compound can be used to assess antiviral efficacy against a range of RNA viruses.[1][5][10]
-
Viral Replication Dynamics: By labeling newly synthesized viral RNA, researchers can study the kinetics of viral replication, including rates of transcription and RNA accumulation.
-
Localization of Viral RNA: Conjugation of the azido-labeled viral RNA with fluorescent probes allows for the visualization of viral replication sites and the trafficking of viral RNA within the host cell.[11][12]
-
Identification of Viral RNA-Protein Interactions: Affinity purification of the labeled viral RNA using a biotin tag can be used to identify host and viral proteins that interact with the viral genome during replication.[2]
-
Nascent Viral RNA Sequencing: The selective enrichment of newly transcribed viral RNA allows for a detailed analysis of the viral transcriptome, including the identification of transcription start sites and the quantification of viral gene expression.[2]
Quantitative Data
Quantitative data for the metabolic labeling of viral RNA with this compound is not extensively available in the published literature. The following tables provide a comparative overview of parameters for other commonly used azido- and ethynyl-nucleoside analogs, which can serve as a starting point for optimizing experiments with this compound.[2]
Table 1: Comparison of Metabolic Labeling Reagents
| Nucleoside Analog | Recommended Concentration | Incubation Time | Potential Cytotoxicity | Key Features |
| This compound (Projected) | 1 - 50 µM | 1 - 12 hours | Expected at higher concentrations due to chain termination. | Acts as a chain terminator, potentially potent antiviral.[2][4] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types.[2] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[2][13] |
| 2'-Azidoadenosine | 1 mM | 4 hours | Not significant at 1 mM. | Robustly incorporated into cellular RNA.[12] |
Table 2: Antiviral Activity of a Related Compound (Azvudine/FNC)
| Virus | Cell Line | EC50 |
| HIV-1 | MT-4 | 0.004 µM |
| HCV | Huh7 | 0.13 µM |
| SARS-CoV-2 | Vero E6 | >10 µM |
| Dengue Virus Type 2 | Huh7 | 0.6 µM |
Data for Azvudine (B1666521) (2′-deoxy-2′-β-fluoro-4′-azidocytidine), a structurally related compound.[1][6] EC50 values can vary significantly between different viral strains and cell lines.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA in Cell Culture
-
Cell Seeding: Plate host cells at an appropriate density to ensure they are in the logarithmic growth phase and will reach the desired confluency at the time of infection and labeling.
-
Virus Infection: Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Preparation of Labeling Medium: Prepare cell culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically, starting with a range of 1 µM to 50 µM.
-
Labeling: At the desired time post-infection, remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. Due to the chain-terminating nature of the compound, shorter incubation times (e.g., 1-6 hours) are recommended to minimize cytotoxicity and capture a snapshot of active replication.[2]
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS and proceed immediately to RNA isolation or cell fixation for imaging.
Protocol 2: RNA Isolation
Isolate total RNA from the labeled cells using a standard RNA extraction method, such as a TRIzol-based reagent or a commercial RNA purification kit, according to the manufacturer's instructions. Ensure that the RNA is of high quality and integrity for downstream applications.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
This protocol is for conjugating an alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore) to the azido-labeled RNA.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Azido-labeled RNA: 1-10 µg
-
Alkyne-reporter molecule: 10-100 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 50-100 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250-500 µM
-
Sodium ascorbate: 1-2.5 mM
-
RNase-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the labeled RNA from the reaction components using an RNA cleanup kit or by ethanol (B145695) precipitation.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Purified RNA
This protocol is for copper-free click chemistry, which is suitable for applications where copper might be toxic or interfere with downstream assays.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Azido-labeled RNA: 1-10 µg
-
Cycloalkyne-reporter molecule (e.g., DBCO-fluorophore): 50-100 µM
-
RNase-free buffer (e.g., PBS) to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-4 hours, or overnight at 4°C. Reaction times for SPAAC are generally longer than for CuAAC.[2]
-
RNA Purification: Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation.
Visualizations
Caption: Workflow for metabolic labeling of viral RNA with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biosynth.com [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Newly Synthesized RNA with 3'-Azido-3'-deoxy-5-fluorocytidine and Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The ability to visualize newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription, RNA processing, and localization. Metabolic labeling of nascent RNA with modified nucleosides, coupled with bioorthogonal chemistry, provides a powerful tool for this purpose. This application note details the use of 3'-Azido-3'-deoxy-5-fluorocytidine (F-ara-AC), a cytidine (B196190) analog, for the selective labeling and subsequent fluorescence microscopy-based visualization of newly transcribed RNA in cells.
F-ara-AC is cell-permeable and is incorporated into newly synthesized RNA by cellular RNA polymerases. The azido (B1232118) group at the 3' position serves as a bioorthogonal handle, which can be specifically and covalently labeled with a fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. This two-step approach allows for the robust and specific visualization of transcriptional activity in situ.
Principle of the Method
The visualization of newly synthesized RNA using F-ara-AC involves a two-stage process:
-
Metabolic Labeling: Cells are incubated with F-ara-AC, which is taken up and converted into its triphosphate form by cellular salvage pathways. RNA polymerases then incorporate this analog into elongating RNA chains in place of the natural cytidine triphosphate (CTP). The presence of the 3'-azido group is expected to act as a chain terminator, which should be a consideration in experimental design, particularly concerning incubation times and potential effects on cellular transcription.[1]
-
Bioorthogonal Ligation (Click Chemistry): Following the labeling period, the azide-modified RNA is detected by a click reaction. A fluorescent alkyne- or strained cyclooctyne-containing probe is introduced, which covalently attaches to the azido group on the incorporated F-ara-AC. This results in fluorescently tagged, newly synthesized RNA that can be visualized using standard fluorescence microscopy techniques.[1][2]
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide an example of how to structure and present such data, based on typical results obtained with similar azido-nucleoside analogs. Researchers should perform their own experiments to determine the optimal conditions for their specific cell type and experimental setup.
Table 1: Example Labeling Efficiency of F-ara-AC in Cultured Cells
| Cell Line | F-ara-AC Concentration (µM) | Labeling Time (hours) | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 10 | 4 | 85 ± 5 | 1500 ± 200 |
| A549 | 10 | 4 | 78 ± 7 | 1250 ± 180 |
| U2OS | 10 | 4 | 92 ± 4 | 1800 ± 250 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The percentage of labeled cells was determined by flow cytometry, and the mean fluorescence intensity was quantified from microscopy images.
Table 2: Example Cytotoxicity of F-ara-AC
| Cell Line | F-ara-AC Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HeLa | 10 | 24 | 95 ± 3 |
| HeLa | 50 | 24 | 82 ± 6 |
| HeLa | 100 | 24 | 65 ± 8 |
| A549 | 10 | 24 | 98 ± 2 |
| A549 | 50 | 24 | 88 ± 5 |
| A549 | 100 | 24 | 71 ± 7 |
Note: Cell viability was assessed using a standard MTT assay. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized RNA with F-ara-AC
Materials:
-
Cells of interest cultured on coverslips or in appropriate culture vessels
-
Complete cell culture medium
-
This compound (F-ara-AC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the F-ara-AC stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-20 µM). The optimal concentration should be determined empirically for each cell type.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours). The optimal incubation time will depend on the transcription rate of the gene(s) of interest and the potential toxicity of F-ara-AC.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Fluorescence Labeling
Materials:
-
Fixed and permeabilized cells with F-ara-AC labeled RNA (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 500 µL final volume, mix the following components in order:
-
435 µL PBS
-
5 µL Alkyne-fluorophore (e.g., 10 mM stock)
-
10 µL CuSO₄ solution (20 mM)
-
25 µL THPTA solution (100 mM)
-
25 µL Sodium ascorbate solution (100 mM)
-
-
Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) in PBS for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.
Visualizations
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient F-ara-AC labeling | Optimize F-ara-AC concentration and incubation time. Ensure cells are healthy and actively transcribing. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate. Ensure all click reaction components are at the correct concentration. Optimize reaction time. | |
| Low abundance of newly synthesized RNA | Stimulate transcription if possible (e.g., with growth factors). Increase labeling time. | |
| High background fluorescence | Incomplete removal of unincorporated F-ara-AC | Increase the number and duration of wash steps after labeling. |
| Non-specific binding of the alkyne-fluorophore | Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell death or morphological changes | F-ara-AC toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of F-ara-AC. Reduce the labeling time. |
| PFA fixation or Triton permeabilization is too harsh | Reduce the concentration or incubation time for the fixation and permeabilization steps. |
Conclusion
The use of this compound in combination with click chemistry provides a robust and specific method for visualizing newly synthesized RNA in fixed cells. This technique allows for the spatial and temporal analysis of transcription, offering valuable insights into the regulation of gene expression. Careful optimization of labeling conditions and click chemistry parameters is essential for achieving high-quality fluorescence imaging with minimal background and cytotoxicity.
References
Quantifying Nascent Transcript Levels Using 3'-Azido-3'-deoxy-5-fluorocytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a real-time snapshot of gene expression, offering insights into the dynamics of transcription, co-transcriptional processing, and RNA turnover. Metabolic labeling with nucleoside analogs is a powerful technique to selectively tag and isolate newly synthesized RNA. 3'-Azido-3'-deoxy-5-fluorocytidine (F-Azi-Cyt) is a cytidine (B196190) analog that can be metabolically incorporated into newly transcribed RNA. The azide (B81097) (N₃) group at the 3' position serves as a bioorthogonal handle, permitting the selective chemical modification of the labeled RNA through "click chemistry" for subsequent purification and analysis. This property also likely leads to transcription termination, a factor to be considered in experimental design.
The fluorine atom at the 5-position of the cytidine base can potentially enhance the compound's metabolic stability and cellular uptake. Once inside the cell, F-Azi-Cyt is phosphorylated to its triphosphate form by the cell's natural nucleoside salvage pathway and then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). The incorporated azide group does not significantly disrupt cellular processes and allows for specific and efficient conjugation to reporter molecules, such as biotin (B1667282) or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the quantification and analysis of the nascent transcriptome.
Principle of the Method
The methodology for quantifying nascent transcripts using this compound is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of F-Azi-Cyt. The cellular machinery converts the analog into its active triphosphate form, which is then incorporated into newly synthesized RNA by RNA polymerases.
-
Bioorthogonal Ligation (Click Chemistry): Following RNA isolation, the azide-tagged nascent transcripts are conjugated to a reporter molecule containing an alkyne group (e.g., alkyne-biotin for enrichment or an alkyne-fluorophore for imaging). The biotinylated RNA can then be captured using streptavidin-coated beads, separating it from the pre-existing, unlabeled RNA population for downstream quantitative analysis like RT-qPCR or next-generation sequencing.
Data Presentation
Quantitative data for the direct incorporation of this compound into RNA is not widely available in the published literature. The following tables provide a comparative overview of parameters for other commonly used nucleoside analogs and projected parameters for F-Azi-Cyt. Note: These values are estimates and require empirical validation for each specific cell type and experimental condition.
Table 1: Comparative Quantitative Data for Various Nucleoside Analogs
| Nucleoside Analog | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes |
| This compound (F-Azi-Cyt) | 100 - 500 µM (projected) | 30 min - 4 hours (projected) | Not established | Optimal conditions must be determined empirically. The 3'-azido group likely acts as a transcription terminator. |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling; incorporates into all RNA types.[1] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[1] |
| 3'-Azido-3'-deoxythymidine (AZT) | 10 - 200 µM | 24 hours | ED₅₀: 100 - 670 µM (cell type dependent) | Primarily a reverse transcriptase inhibitor, but can be incorporated into host cell DNA and may affect dNTP pools.[2][3] |
Table 2: Projected Experimental Parameters and Expected Outcomes for F-Azi-Cyt Labeling
| Parameter | Projected Range/Value | Factor to Consider |
| Labeling Concentration | 100 - 500 µM | Balance between labeling efficiency and potential cytotoxicity. |
| Labeling Time | 30 minutes - 4 hours | Shorter times provide a more precise snapshot of nascent transcription. Longer times may increase labeling but also potential toxicity. |
| Total RNA Input | 5 - 10 µg | Sufficient amount for efficient biotinylation and subsequent capture. |
| Click Reaction Efficiency | > 80% | Dependent on reaction conditions (catalyst, ligand, temperature, time). |
| Nascent RNA Yield | Variable (ng to µg) | Depends on cell type, transcriptional activity, and labeling conditions. |
| Purity of Captured RNA | High (>90% nascent RNA) | Efficiency of streptavidin bead capture and washing steps. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (F-Azi-Cyt) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling (typically 70-80% confluency).
-
Preparation of Labeling Medium: Prepare the required volume of pre-warmed complete cell culture medium containing the desired final concentration of F-Azi-Cyt (e.g., 100 µM - 500 µM). Note: The optimal concentration should be determined empirically to maximize labeling and minimize toxicity.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours), depending on the desired temporal resolution of the experiment.
-
Cell Harvesting and RNA Isolation: a. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol reagent). c. Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit. d. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis or a Bioanalyzer.
Protocol 2: Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)
Caution: Perform copper-catalyzed reactions in a well-ventilated area.
Materials:
-
Azide-labeled total RNA (5-10 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution fresh in nuclease-free water.
-
Nuclease-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Prepare the Click Reaction Master Mix (for a 50 µL reaction):
-
5 µL of 10x Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)
-
2 µL of 50 mM CuSO₄ (final concentration: 2 mM)
-
2 µL of 50 mM THPTA (final concentration: 2 mM)
-
2.5 µL of 10 mM Alkyne-Biotin (final concentration: 0.5 mM)
-
-
Set up the Click Reaction: a. In a nuclease-free microcentrifuge tube, combine 5-10 µg of azide-labeled total RNA with nuclease-free water to a final volume of 36 µL. b. Add 11.5 µL of the Click Reaction Master Mix to the RNA solution. c. Mix gently by pipetting. d. Add 2.5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 5 mM) to initiate the reaction. The total reaction volume should be 50 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
RNA Purification: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol precipitation to remove the catalyst and excess reagents.
Protocol 3: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (containing, for example, biotin or formamide, depending on the desired elution method) or lysis buffer for direct on-bead downstream applications.
-
Nuclease-free water
Procedure:
-
Prepare Streptavidin Magnetic Beads: a. Resuspend the beads in the vial. b. Transfer the required amount of beads to a nuclease-free tube. c. Wash the beads twice with Binding/Wash Buffer according to the manufacturer's protocol.
-
Binding of Biotinylated RNA: a. Resuspend the purified biotinylated RNA in Binding/Wash Buffer. b. Add the RNA solution to the washed streptavidin beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: a. Place the tube on a magnetic stand to capture the beads. b. Carefully remove and discard the supernatant. c. Wash the beads three times with Binding/Wash Buffer to remove non-biotinylated RNA.
-
Elution of Nascent RNA: a. Elute the captured nascent RNA from the beads using the chosen elution method according to the manufacturer's instructions. b. Alternatively, proceed with on-bead enzymatic reactions for library preparation.
-
Downstream Analysis: The enriched nascent RNA is now ready for quantification by RT-qPCR or for library preparation for next-generation sequencing.
Mandatory Visualizations
Caption: Experimental workflow for quantifying nascent transcripts.
References
- 1. Dynamic imaging of nascent RNA reveals general principles of transcription dynamics and stochastic splice site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3'-Azido-3'-deoxy-5-fluorocytidine in Single-Cell RNA Sequencing
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of gene expression, offering insights into transcriptional regulation, RNA processing, and turnover rates that are often missed in steady-state RNA sequencing. Metabolic labeling with nucleoside analogs is a powerful technique to specifically tag and isolate newly synthesized RNA. 3'-Azido-3'-deoxy-5-fluorocytidine is a cytidine (B196190) analog that can be metabolically incorporated into nascent RNA. The presence of the 3'-azido group serves two key purposes: it provides a bioorthogonal handle for "click chemistry," enabling the selective attachment of reporter molecules like biotin (B1667282) for enrichment, and it also acts as a transcription chain terminator. This property requires careful experimental design to control the labeling window and minimize cellular toxicity.
This document provides a detailed protocol for the application of this compound in single-cell RNA sequencing (scRNA-seq) workflows. While direct literature on this specific compound is limited, the methodologies presented here are extrapolated from established protocols for similar azido-nucleosides.[1]
Principle of the Method
The application of this compound in scRNA-seq is a multi-step process that begins with the introduction of the nucleoside analog to living cells.
-
Cellular Uptake and Metabolism: this compound is taken up by cells through nucleoside transporters.[2] Inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (N3dFCTP).
-
Incorporation into Nascent RNA: During transcription, RNA polymerases incorporate N3dFCTP into the elongating RNA chain in place of the natural cytidine triphosphate (CTP). Due to the 3'-azido group, this incorporation event leads to the termination of transcription for that particular RNA molecule.
-
Bioorthogonal Ligation (Click Chemistry): Following cell lysis and RNA isolation, the azide-tagged nascent RNA can be specifically and efficiently conjugated to a reporter molecule, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3]
-
Enrichment and Sequencing: The biotinylated nascent RNA can then be captured and enriched using streptavidin-coated magnetic beads, separating it from the pre-existing, unlabeled RNA. The enriched nascent RNA is then used as input for single-cell library preparation and sequencing.
Signaling Pathway and Mechanism of Action
Caption: Workflow for metabolic labeling of nascent RNA in single cells using this compound and subsequent enrichment for scRNA-seq.
Quantitative Data Summary
| Nucleoside Analog | Typical Concentration Range | Typical Labeling Time | Potential for Toxicity | Notes |
| This compound (Projected) | 10 µM - 200 µM | 15 min - 2 hours | High | The 3'-azido group acts as a transcription chain terminator, which can be toxic with prolonged exposure or high concentrations. |
| 5-Ethynyluridine (5-EU) | 0.1 mM - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types.[1] |
| 4-Thiouridine (4sU) | 100 µM - 500 µM | 1 - 8 hours | Moderate | Can induce phototoxicity upon UV crosslinking. |
| 3'-Azido-3'-deoxy-5-methylcytidine | 100 µM - 500 µM | 30 min - 4 hours | Moderate to High | Also a potential chain terminator.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Single Cells
-
Cell Culture: Plate cells to achieve the desired confluency for single-cell suspension preparation on the day of the experiment.
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Labeling: a. Prepare a single-cell suspension from your cultured cells or tissue of interest using standard protocols. b. Resuspend the cells in pre-warmed culture medium. c. Add the this compound stock solution to the cell suspension to a final concentration within the optimized range (e.g., 10 µM - 200 µM). d. Incubate the cells for the desired labeling period (e.g., 15 minutes to 2 hours) under normal culture conditions.
-
Cell Washing: a. After incubation, pellet the cells by centrifugation. b. Wash the cells twice with ice-cold PBS to remove any unincorporated nucleoside analog.
-
Proceed to Single-Cell RNA Sequencing Workflow: The labeled single-cell suspension is now ready for use in a compatible scRNA-seq platform (e.g., droplet-based or plate-based). The subsequent steps of lysis, click chemistry, and enrichment will depend on the chosen platform.
Protocol 2: Click Chemistry and Nascent RNA Enrichment (Post-Lysis)
This protocol is a general guideline and may need to be adapted based on the specific scRNA-seq library preparation kit used.
-
Single-Cell Lysis: Lyse the metabolically labeled single cells according to the protocol of your chosen scRNA-seq platform.
-
Click Reaction: a. To the cell lysate containing the total RNA, add the following components in order (example for a 50 µL reaction):
- 5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7)
- 2 µL of Copper(II) Sulfate stock (final concentration: 2 mM)
- 2 µL of a stabilizing ligand (e.g., BTTAA) stock (final concentration: 2 mM)
- 2.5 µL of Alkyne-Biotin stock (final concentration: 0.5 mM) b. Mix gently by pipetting. c. Add 2.5 µL of freshly prepared Sodium Ascorbate stock (final concentration: 5 mM) to initiate the reaction. d. Incubate the reaction at 37°C for 30-60 minutes in the dark.
-
Purification of Biotinylated RNA: Purify the total RNA, now containing biotinylated nascent RNA, from the click reaction mixture using a suitable RNA cleanup kit.
-
Enrichment of Nascent RNA: a. Prepare Streptavidin Magnetic Beads: Resuspend streptavidin magnetic beads in their storage buffer. Transfer an appropriate amount of beads to a nuclease-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads twice with a high-salt wash buffer.[3] b. Bind RNA to Beads: Resuspend the beads in a binding buffer and add the purified biotinylated RNA. Incubate for 30 minutes at room temperature with gentle rotation. c. Wash and Elute: Place the tube on the magnetic stand and discard the supernatant containing unlabeled RNA. Wash the beads three times with a low-salt wash buffer to remove non-specifically bound RNA. Elute the enriched nascent RNA from the beads according to the manufacturer's instructions.
-
Proceed to Library Preparation: The enriched nascent RNA is now ready for use as input for scRNA-seq library preparation.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: 3'-Azido-3'-deoxy-5-fluorocytidine (F-AzC) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 3'-Azido-3'-deoxy-5-fluorocytidine (F-AzC) for metabolic labeling of nucleic acids.
Troubleshooting Guide: Low Signal with F-AzC Labeling
Low signal is a common issue in metabolic labeling experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak or absent signal when using F-AzC.
| Possible Cause | Recommended Action |
| 1. Suboptimal F-AzC Concentration | Optimize the concentration of F-AzC. Start with a concentration range (e.g., 10-100 µM) and perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. High concentrations can be toxic, while low concentrations may not be sufficient for detectable incorporation. |
| 2. Inefficient Cellular Uptake | Ensure that the cells are actively dividing, as F-AzC is incorporated during DNA and/or RNA synthesis.[1][2] Consider optimizing the incubation time to allow for sufficient uptake and incorporation. For some nucleoside analogs, specialized uptake mechanisms may be required, although many passively diffuse across the cell membrane.[3] |
| 3. F-AzC Toxicity Leading to Cell Death | Assess cell viability after F-AzC treatment using a standard assay (e.g., MTT, Trypan Blue).[4][5][6][7] If significant cytotoxicity is observed, reduce the F-AzC concentration or the incubation time. Toxicity can interfere with normal cellular processes, including nucleic acid synthesis.[8] |
| 4. Inefficient "Click" Reaction | The detection of the incorporated F-AzC relies on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1][9] Ensure all click chemistry reagents are fresh and properly prepared. Optimize the reaction conditions, including catalyst concentration, ligand, and reaction time. For in vivo applications, consider that endogenous molecules can interfere with the click reaction.[10] |
| 5. Degradation of F-AzC | While some azide-modified nucleosides can be unstable, it's important to handle and store F-AzC according to the manufacturer's instructions to prevent degradation.[1] Prepare fresh solutions for each experiment. |
| 6. Issues with Downstream Detection | Ensure that the detection method (e.g., fluorescence microscopy, flow cytometry, or biotin-streptavidin enrichment followed by sequencing) is optimized and functioning correctly. Check the functionality of fluorescent probes and the sensitivity of the detection instrument. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (F-AzC) and how does it work?
A1: this compound (F-AzC) is a modified nucleoside analog used for metabolic labeling of newly synthesized DNA and/or RNA.[11] Cells take up F-AzC and incorporate it into their nucleic acids during replication and transcription. The azide (B81097) group on F-AzC serves as a bioorthogonal handle that can be specifically detected using "click chemistry," allowing for the visualization and isolation of newly synthesized nucleic acids.[9][10]
Q2: How can I optimize the labeling efficiency of F-AzC in my specific cell line?
A2: To optimize labeling, it is recommended to perform a titration experiment to determine the optimal concentration of F-AzC for your cell line. This involves testing a range of concentrations and assessing both the signal intensity and any potential cytotoxicity. Additionally, optimizing the incubation time is crucial; longer incubation times may lead to higher incorporation but also increased potential for toxicity.[8]
Q3: Is F-AzC toxic to cells?
A3: Like many nucleoside analogs, F-AzC can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[8] It is essential to perform cell viability assays to determine a working concentration that provides a good signal with minimal impact on cell health.[4][5][6][7]
Q4: What are the key considerations for the "click" reaction step?
A4: The success of the click reaction is critical for detecting the incorporated F-AzC. For the copper-catalyzed reaction (CuAAC), ensure the use of a copper(I) source and a stabilizing ligand. The reaction is sensitive to oxygen, so performing it under anaerobic conditions or with a reducing agent can improve efficiency. For live-cell imaging, strain-promoted click chemistry (SPAAC) with a cyclooctyne-bearing fluorescent probe is recommended to avoid copper-induced toxicity.[12][13]
Q5: Can I use F-AzC for in vivo labeling?
A5: While in vivo labeling with nucleoside analogs is possible, it presents additional challenges. These can include biodistribution, metabolism of the compound, and potential systemic toxicity. The efficiency of the click reaction in a complex in vivo environment can also be a hurdle.[10] Careful optimization and validation are required for in vivo applications.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
F-AzC Treatment: The following day, treat the cells with a range of F-AzC concentrations (e.g., 0, 10, 25, 50, 100 µM) for the desired labeling period.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control.
Protocol 2: F-AzC Labeling and Click Chemistry Detection (Fluorescence Microscopy)
-
Cell Culture: Culture cells on coverslips in a petri dish.
-
F-AzC Labeling: Add the optimized, non-toxic concentration of F-AzC to the culture medium and incubate for the desired time.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical CuAAC reaction, this includes an alkyne-fluorophore, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for F-AzC labeling and detection.
Caption: Troubleshooting logic for low signal in F-AzC labeling.
References
- 1. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Azido-3'-deoxy-5-fluorocytidine Concentration for Cell Viability
Welcome to the technical support center for 3'-Azido-3'-deoxy-5-fluorocytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively determining the optimal concentration of this compound for cell-based experiments while maintaining cell viability. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Data specific to this compound is limited. Therefore, much of the guidance provided is based on established principles for nucleoside analogs and data from its close structural analog, 3'-azido-3'-deoxythymidine (AZT or Zidovudine).
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: this compound is a nucleoside analog. Its mechanism of action is presumed to be similar to other azido- and fluoro-nucleosides, involving several key intracellular steps. After cellular uptake, the compound is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form.[1][2][3][4] The triphosphate metabolite likely acts as a competitive inhibitor of cellular DNA polymerases.[5] When incorporated into a growing DNA strand, the 3'-azido group prevents the formation of subsequent phosphodiester bonds, leading to DNA chain termination and halting DNA replication.[1][2][5]
Additionally, metabolites of the compound may have other cytotoxic effects. The monophosphate form could potentially inhibit protein glycosylation, while the triphosphate form may cause mitochondrial toxicity by inhibiting mitochondrial DNA polymerase γ.[1][6] The 5-fluoro group suggests a possible additional mechanism involving the inhibition of thymidylate synthetase, a critical enzyme in de novo thymidine (B127349) synthesis.[7][8]
Caption: Proposed intracellular activation and mechanism of action.
Q2: How should I dissolve and store this compound?
A2: For most cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile, high-purity solvent like dimethyl sulfoxide (B87167) (DMSO).[9] To maintain compound integrity and avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C for short-term use or -80°C for long-term stability.[9] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[9][10]
Q3: What is a typical starting concentration range for initial experiments?
A3: The optimal concentration is highly dependent on the specific cell line's sensitivity, metabolic activity, and doubling time.[1][10] For initial experiments, it is crucial to perform a dose-response curve over a broad concentration range to determine the half-maximal inhibitory concentration (IC50).[10][11] A common starting point is to test a wide range of serially diluted concentrations, for example, from 1 nM to 100 µM.[10][12] This will help identify an effective range without causing excessive, non-specific cell death.
Q4: Which cell viability or cytotoxicity assay is most appropriate?
A4: The choice of assay depends on the specific cellular process you wish to measure. Different assays quantify different aspects of cell health, such as metabolic activity, membrane integrity, or proliferation. Using a combination of assays can provide a more comprehensive understanding of the compound's effect.[1]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay [1][9] | Measures mitochondrial reductase activity, an indicator of metabolic health. | Well-established, colorimetric, suitable for high-throughput screening. | Can be affected by changes in metabolic rate without cell death. |
| Trypan Blue Exclusion [1] | Dye exclusion test where only dead cells with compromised membranes take up the blue dye. | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming; less sensitive. |
| LDH Release Assay [1][13] | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the medium. | Indicates loss of membrane integrity (necrosis). | Less sensitive for detecting apoptosis; timing is critical. |
| ATP-Based Assay | Quantifies the amount of ATP present, which correlates with the number of viable cells. | Highly sensitive, rapid, and suitable for high-throughput formats. | Requires cell lysis; signal can be affected by metabolic changes. |
| BrdU/EdU Incorporation | Measures the incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA. | Directly measures cell proliferation. | More complex protocol; may require fixation or specialized equipment. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound and determine its IC50 value.
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Trypsinize and count the cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your compound in fresh culture medium. A 2-fold or 3-fold serial dilution is common. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations or vehicle control.[9]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT reagent to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.[9]
-
Incubate for a few hours at 37°C with gentle shaking, or overnight.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data by subtracting the background absorbance (medium-only wells) and express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
-
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 3. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Fluorescence in 3'-Azido-3'-deoxy-5-fluorocytidine (FAC) Imaging Experiments
Welcome to the technical support center for 3'-Azido-3'-deoxy-5-fluorocytidine (FAC) imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background fluorescence and enhance signal specificity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FAC) and how is it used for imaging?
A1: this compound (FAC) is a modified nucleoside analog of cytidine (B196190). It is used in metabolic labeling studies to probe the synthesis of nucleic acids, particularly RNA, within cells. The key features of FAC are the 5-fluoro modification on the cytidine base and an azido (B1232118) group (-N₃) at the 3' position of the ribose sugar.
The process involves introducing FAC to cells, where it is taken up and metabolically processed into its triphosphate form. Cellular RNA polymerases then incorporate this analog into newly synthesized (nascent) RNA chains. The presence of the 3'-azido group acts as a "bioorthogonal handle." This handle allows for a highly specific chemical reaction called an azide-alkyne cycloaddition, commonly known as "click chemistry," to attach a fluorescent probe for visualization.[1] This enables the imaging of nascent RNA, providing insights into transcriptional activity and RNA localization.
Q2: What are the primary sources of high background fluorescence in FAC imaging experiments?
A2: High background fluorescence can obscure the specific signal from FAC-labeled RNA, making data interpretation difficult. The main sources of background can be categorized as follows:
-
Autofluorescence: Cells and tissues naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin. Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.
-
Non-Specific Binding of the Fluorescent Probe: The fluorescently-labeled alkyne probe used in the click reaction can bind non-specifically to cellular components through hydrophobic or electrostatic interactions. This is a common issue with fluorescent dyes.
-
Incomplete Removal of Reagents: Residual, unreacted fluorescent probes that are not thoroughly washed away after the click chemistry step will contribute to a diffuse background signal.
-
Copper-Related Issues (in CuAAC): In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes generate reactive oxygen species (ROS) that may lead to cellular damage and increased background. Copper ions can also bind non-specifically to proteins, contributing to unwanted fluorescence.
-
Suboptimal Fixation and Permeabilization: Improper fixation can fail to preserve cellular structures adequately, leading to the leakage of labeled RNA. Ineffective permeabilization might hinder the access of the click chemistry reagents to the incorporated FAC, resulting in a poor signal-to-noise ratio.
Q3: What are the essential negative controls for a FAC imaging experiment?
A3: To ensure that the observed fluorescence signal is specific to the incorporation of FAC into nascent RNA, the following controls are crucial:
-
No-FAC Control: Cells that are not treated with FAC but are subjected to the entire click chemistry and imaging procedure. This control helps to identify background fluorescence originating from the non-specific binding of the alkyne-fluorophore.
-
No-Click-Reaction Control: Cells that are incubated with FAC but are not subjected to the click chemistry reaction (i.e., no copper catalyst, ligand, reducing agent, or alkyne-fluorophore). This control assesses any intrinsic fluorescence of FAC itself or any non-specific interactions that might occur without the click reaction.
-
Unstained Control: Cells that are not treated with FAC or any fluorescent probe. This sample is used to determine the level of natural cellular autofluorescence under the chosen imaging conditions.[2]
Troubleshooting Guides
High background fluorescence is a common challenge in FAC imaging. The following guides provide a systematic approach to identify and address the root causes.
Guide 1: High Background in Negative Controls (No-FAC Control)
If you observe significant fluorescence in your "No-FAC" control, the issue likely lies with the fluorescent probe or the click reaction components.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Non-specific binding of the fluorescent alkyne probe. | 1. Reduce Probe Concentration: Titrate the alkyne-fluorophore to the lowest concentration that still provides a good signal in your positive samples.[3] 2. Increase Washing: Increase the number and duration of wash steps after the click reaction. Incorporate a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer to help remove non-specifically bound probe. 3. Use a Blocking Agent: Before the click reaction, incubate the fixed and permeabilized cells with a blocking solution, such as 3% Bovine Serum Albumin (BSA) in PBS, to saturate non-specific binding sites. | Reduced background fluorescence in the no-FAC control, leading to a better signal-to-noise ratio in experimental samples. |
| Copper-Mediated Fluorescence (CuAAC). | 1. Use a Copper Chelator/Ligand: Always use a copper(I)-stabilizing ligand, such as THPTA or TBTA, in your click reaction cocktail. This enhances reaction efficiency and can reduce non-specific copper binding. 2. Optimize Copper Concentration: Titrate the concentration of copper sulfate. While sufficient copper is needed for the reaction, excess copper can increase background. | Minimized non-specific fluorescence caused by the copper catalyst. |
| Contaminated Reagents. | 1. Use Fresh Solutions: Prepare fresh solutions of reagents, especially the sodium ascorbate (B8700270) reducing agent for CuAAC, as it can oxidize over time. 2. Filter Reagents: If you suspect aggregates in your fluorescent probe stock, centrifuge the solution at high speed before use and take the supernatant. | Consistent and reproducible results with lower background. |
Guide 2: High Background in Experimental Samples but Low in Controls
If your negative controls are clean but your experimental samples (treated with FAC) show high diffuse background, the issue may be related to the FAC labeling process or subsequent sample processing.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Excessive FAC Concentration or Incubation Time. | 1. Titrate FAC Concentration: Determine the optimal concentration of FAC for your cell type. A common starting range is 100 µM - 500 µM.[4] High concentrations can lead to off-target effects or cellular stress. 2. Optimize Labeling Time: The optimal incubation time can range from 30 minutes to 4 hours.[4] Shorter times provide a more precise snapshot of nascent transcription, while longer times may increase signal but also potentially background. | Maximized specific incorporation of FAC into RNA with minimal cellular toxicity and background. |
| Autofluorescence. | 1. Chemical Quenching: After fixation, treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence.[2] 2. Use a Different Fixative: If autofluorescence is high, consider switching from formaldehyde to a non-aldehyde-based fixative like ice-cold methanol, although this may affect cellular morphology differently. 3. Spectral Unmixing: If your imaging system has this capability, use it to computationally separate the specific signal from the autofluorescence spectrum. | A significant reduction in the contribution of autofluorescence to the overall background signal. |
| Suboptimal Fixation/Permeabilization. | 1. Optimize Fixation: Ensure fixation is adequate to crosslink and retain the labeled RNA within the cell. A standard protocol is 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5] 2. Optimize Permeabilization: Use an appropriate permeabilization agent and time. For example, 0.5% Triton X-100 in PBS for 15-20 minutes is common for accessing nuclear and cytoplasmic RNA.[6][7] Insufficient permeabilization can trap click reagents, while over-permeabilization can damage cellular structures. | Improved preservation of cellular morphology and better access for click chemistry reagents, leading to a stronger specific signal. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with FAC
This protocol provides a general guideline for labeling cells with FAC. Optimization for specific cell types and experimental goals is recommended.
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that ensures they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of FAC (e.g., 100-500 µM). Pre-warm the medium to 37°C.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed sterile PBS, and add the FAC-containing labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to stop the incorporation of FAC.
-
Fixation: Immediately fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Imaging
This protocol is for the detection of FAC-labeled RNA in fixed and permeabilized cells.
Reagent Preparation:
-
Alkyne-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.[7]
-
Copper(I)-Stabilizing Ligand (e.g., THPTA): Prepare a 50 mM stock solution in nuclease-free water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in nuclease-free water immediately before use .
Click Reaction Cocktail (per sample, 500 µL total volume):
-
Start with 430 µL of 1X Click Reaction Buffer (e.g., PBS).
-
Add 20 µL of CuSO₄ (final concentration: 4 mM, adjust as needed).
-
Add the alkyne-fluorophore to the desired final concentration (e.g., 1.2 µL of 10 mM stock for a final concentration of ~24 µM, optimize as needed).
-
Add 50 µL of the Sodium Ascorbate solution (final concentration: 10 mM).
Note: Always add the sodium ascorbate last to initiate the reaction. Use the cocktail within 15 minutes of preparation.
Procedure:
-
After permeabilization and washing, remove the final wash solution.
-
Add 500 µL of the freshly prepared Click Reaction Cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with a Click Reaction Rinse Buffer or PBS. Then, wash three more times with PBS, with the option of including a mild detergent in the first of these washes.
-
Counterstaining (Optional): Stain with a nuclear counterstain like DAPI or Hoechst for 5-15 minutes.
-
Final Washes: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Minimizing RNA Degradation in Click Chemistry with 3'-Azido-3'-deoxy-5-fluorocytidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize RNA degradation during click chemistry reactions involving 3'-Azido-3'-deoxy-5-fluorocytidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during copper-catalyzed click chemistry (CuAAC)?
A1: The primary cause of RNA degradation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the generation of reactive oxygen species (ROS) through a Fenton-type reaction.[1] This is promoted by the synergistic action of free copper ions (Cu(I)), ascorbate (B8700270) (a common reducing agent), and oxygen.[1] ROS can lead to oxidative damage and strand cleavage of the RNA backbone.[1] Additionally, copper ions themselves can be damaging to nucleic acids.[2][3]
Q2: How does the 2'-hydroxyl group in RNA contribute to its instability during these reactions?
A2: The presence of the 2'-hydroxyl group in ribose makes RNA inherently more susceptible to cleavage compared to DNA.[4] This chemical feature can facilitate phosphodiester bond cleavage, a process that can be exacerbated by factors like elevated temperatures and the presence of divalent cations, including the copper catalyst used in CuAAC.[5]
Q3: What are the main strategies to minimize RNA degradation in CuAAC reactions?
A3: Key strategies include:
-
Using Copper(I)-Stabilizing Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) catalyst from oxidation and disproportionation, which in turn reduces the generation of damaging ROS and can also accelerate the reaction.[4][6][7]
-
Employing Co-solvents: The addition of acetonitrile (B52724) as a co-solvent can effectively stabilize the Cu(I) ion and minimize RNA degradation, sometimes even allowing for "ligandless" click chemistry.[8][9]
-
Maintaining an Inert Atmosphere: Performing the reaction under anaerobic conditions (e.g., using degassed solutions and an argon or nitrogen atmosphere) limits the presence of oxygen, a key component in ROS formation.[1][7]
-
Optimizing Reaction Conditions: Careful optimization of reagent concentrations (especially the catalyst), temperature, and reaction time is crucial to ensure efficient labeling without excessive RNA damage.[5][10]
Q4: Is there an alternative to copper-catalyzed click chemistry for RNA modification?
A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative.[] This method utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst.[3][] SPAAC is highly biocompatible and avoids the issue of copper-induced RNA degradation, although it generally exhibits slower reaction kinetics compared to CuAAC.[][12]
Q5: How does the incorporation of this compound affect my RNA?
A5: The 3'-azido modification in this compound serves as the handle for the click reaction. It's important to be aware that 3'-azido nucleosides can act as transcription chain terminators.[13] Therefore, if you are incorporating this modified nucleoside during in vitro transcription, it will likely result in truncated RNA products. The impact of the 5-fluorocytidine (B16351) modification on RNA structure and function is less documented in the context of click chemistry but should be considered in the experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant RNA degradation observed on a gel after CuAAC reaction. | 1. High concentration of free copper ions. 2. Presence of oxygen leading to ROS formation. 3. Prolonged reaction time or elevated temperature. 4. Inappropriate choice of reducing agent. | 1. Use a Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA) at an optimized concentration (typically 1:5 ratio of Cu:ligand).[14] 2. Degas all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][7] 3. Optimize the reaction time and consider running the reaction at a lower temperature (e.g., start at 0°C for 15 minutes, then room temperature).[4] 4. Use sodium ascorbate as the reducing agent, but ensure it is freshly prepared. Avoid reducing agents like hydrazine (B178648) which can damage nucleic acids.[1][6] |
| Low click chemistry reaction efficiency. | 1. Oxidation of the Cu(I) catalyst to inactive Cu(II). 2. Insufficient concentration of reactants. 3. Poorly soluble reagents. 4. Incorrect order of reagent addition. | 1. Ensure an adequate amount of fresh reducing agent (sodium ascorbate) is used. The use of a stabilizing ligand will also protect the Cu(I) state.[6] 2. Increase the concentration of the azide (B81097) or alkyne partner.[10] 3. Use a co-solvent like acetonitrile or DMSO to improve the solubility of hydrophobic click partners.[8] 4. Pre-mix the copper and the ligand before adding them to the reaction mixture.[10] |
| Inconsistent results between experiments. | 1. Variability in the preparation of reagents (especially the catalyst and reducing agent). 2. Personal error in pipetting or reaction setup. 3. Differences in reaction conditions (e.g., temperature, incubation time). | 1. Always use freshly prepared sodium ascorbate. Ensure consistent sourcing and handling of the copper catalyst and ligand. 2. Carefully check all calculations and pipetting volumes. Prepare a master mix for multiple reactions to ensure consistency.[10] 3. Strictly control reaction parameters. Use a water bath or incubator for precise temperature control. |
| RNA is intact, but no click product is formed. | 1. The 3'-azido group was not successfully incorporated into the RNA. 2. The alkyne-containing reporter molecule is degraded or inactive. 3. Suboptimal pH of the reaction buffer. | 1. Verify the incorporation of this compound triphosphate using an alternative method if possible (e.g., mass spectrometry). 2. Check the quality and purity of the alkyne reporter. 3. Ensure the reaction buffer is at a neutral to slightly basic pH (around 7-8), as the CuAAC reaction is efficient in this range.[15] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA
This protocol is a general guideline and should be optimized for your specific RNA and alkyne reporter.
Materials:
-
RNA containing this compound (10 µM stock)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, 1 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (10 mM stock in RNase-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in RNase-free water)
-
Sodium Ascorbate (100 mM stock in RNase-free water, prepare fresh )
-
RNase-free phosphate (B84403) buffer (e.g., 500 mM, pH 7)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the following reaction mixture in the order listed. It is recommended to prepare a master mix if running multiple reactions.
Component Stock Concentration Volume (for 20 µL reaction) Final Concentration RNase-free water - to 20 µL - Phosphate Buffer 500 mM 2 µL 50 mM RNA with 3'-azide 10 µM 2 µL 1 µM Alkyne-reporter 1 mM 1 µL 50 µM CuSO₄ 10 mM 0.2 µL 100 µM | THPTA | 50 mM | 0.2 µL | 500 µM |
-
Mix gently by pipetting.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate.
Component Stock Concentration Volume Final Concentration | Sodium Ascorbate | 100 mM | 0.2 µL | 1 mM |
-
Mix gently and incubate at 37°C for 1-2 hours.[14]
-
Purify the labeled RNA using an appropriate RNA cleanup kit or via ethanol (B145695) precipitation to remove the catalyst and excess reagents.[13][16]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on RNA
This protocol is for a copper-free click reaction.
Materials:
-
RNA containing this compound (10 µM stock)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore, 1 mM stock in DMSO)
-
RNase-free phosphate buffer (e.g., 500 mM, pH 7)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the following:
Component Stock Concentration Volume (for 20 µL reaction) Final Concentration RNase-free water - to 20 µL - Phosphate Buffer 500 mM 2 µL 50 mM RNA with 3'-azide 10 µM 2 µL 1 µM | DBCO-reporter | 1 mM | 1 µL | 50 µM |
-
Mix gently by pipetting.
-
Incubate at 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require optimization (e.g., 4 to 12 hours).[12]
-
Purify the labeled RNA using an RNA purification kit or ethanol precipitation.
Visualizations
Caption: Experimental workflow for labeling RNA with this compound.
Caption: Pathway of copper-catalyzed RNA degradation during click chemistry.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cambio.co.uk [cambio.co.uk]
- 4. New strategy for the synthesis of chemically modified RNA constructs exemplified by hairpin and hammerhead ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. carlroth.com [carlroth.com]
Improving the efficiency of biotin conjugation to 3'-Azido-3'-deoxy-5-fluorocytidine labeled RNA
Welcome to the technical support center for improving the efficiency of biotin (B1667282) conjugation to 3'-Azido-3'-deoxy-5'-fluorocytidine (3'-Az-5-FC) labeled RNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating biotin to my 3'-azido-labeled RNA?
A1: The most common and efficient methods for conjugating biotin to azide-modified RNA are based on "click chemistry".[1][2] These include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting the azide (B81097) group on the RNA with a biotin-alkyne molecule in the presence of a copper(I) catalyst.[3][4][5] It is a robust and widely used reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne-biotin derivative (e.g., DIBO-biotin).[][7][8][9] The reaction is driven by the release of ring strain and is ideal for applications where copper cytotoxicity is a concern.[][8]
Q2: I am observing low biotin conjugation efficiency. What are the potential causes?
A2: Low conjugation efficiency can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, or ligands can significantly impact the reaction rate.
-
Reagent Quality: Degradation of the biotin-alkyne, copper catalyst, or reducing agent can lead to poor results.
-
RNA Integrity: Degradation or secondary structures in the RNA molecule can hinder the accessibility of the 3'-azido group.
-
Presence of Inhibitors: Contaminants from the RNA labeling or purification steps may interfere with the conjugation reaction.
Q3: Can the copper catalyst in the CuAAC reaction damage my RNA?
A3: Yes, the copper(I) catalyst used in CuAAC reactions can potentially lead to RNA degradation, especially in the presence of oxygen.[2] Reactive oxygen species (ROS) can be generated, which can cause strand scission.[2] To mitigate this, it is crucial to use a copper-stabilizing ligand and a reducing agent like sodium ascorbate, and to perform the reaction under anaerobic conditions if possible.[10][11]
Q4: How can I purify my biotinylated RNA after the conjugation reaction?
A4: Purification of biotinylated RNA is essential to remove unreacted biotin, catalysts, and other reagents. Common purification methods include:
-
Streptavidin Affinity Purification: This is a highly effective method that utilizes the strong interaction between biotin and streptavidin.[12][13][14] The biotinylated RNA can be captured on streptavidin-coated beads and then eluted.
-
Ethanol (B145695) Precipitation: This method can be used to precipitate the RNA, leaving smaller molecules like unreacted biotin-alkyne in the supernatant.[15][16]
-
Size-Exclusion Chromatography: This technique separates molecules based on their size, allowing for the removal of smaller contaminants from the larger RNA molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biotin conjugation process and provides recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Inefficient CuAAC reaction. | Optimize the concentrations of CuSO₄, a reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA).[17] Ensure all reagents are fresh and properly stored. Consider degassing solutions to remove oxygen.[10][17] |
| Inefficient SPAAC reaction. | Increase the concentration of the strained alkyne-biotin reagent and/or extend the reaction time.[7][18] Ensure the reaction buffer is compatible with the specific strained alkyne used. | |
| RNA degradation. | Analyze RNA integrity before and after the reaction using gel electrophoresis. Use RNase inhibitors throughout the process. For CuAAC, ensure a stabilizing ligand is used to minimize copper-mediated RNA damage.[2][19] | |
| Inaccessible 3'-azido group. | Denature the RNA by heating before the reaction to disrupt secondary structures. Optimize the reaction buffer to maintain RNA solubility and accessibility. | |
| RNA Degradation | Copper-induced damage (CuAAC). | Use a copper-stabilizing ligand like THPTA or BTTAA.[17] Perform the reaction under oxygen-free conditions. Minimize reaction time. Alternatively, switch to a copper-free SPAAC reaction.[] |
| RNase contamination. | Use RNase-free water, reagents, and labware. Add an RNase inhibitor to the reaction mixture. | |
| High Background/ Non-Specific Binding | Incomplete removal of excess biotin-alkyne. | Improve the post-reaction purification method. For streptavidin pull-downs, increase the number and stringency of wash steps.[13] Consider a combination of purification methods, such as ethanol precipitation followed by affinity purification. |
| Non-specific binding to streptavidin beads. | Pre-block the streptavidin beads with a blocking agent like BSA or yeast tRNA before adding the reaction mixture.[12] | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh stock solutions of reagents, especially the reducing agent for CuAAC. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. |
| Inconsistent reaction conditions. | Ensure accurate and consistent pipetting of all reaction components. Maintain a constant reaction temperature. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Biotin to 3'-Azido-RNA
This protocol provides a general framework for the CuAAC reaction. Optimization of reactant concentrations and reaction time may be necessary for specific RNA sequences and lengths.
Materials:
-
3'-Azido-3'-deoxy-5-fluorocytidine labeled RNA (3'-Az-5-FC RNA)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
RNA Preparation: Dissolve the 3'-Az-5-FC RNA in nuclease-free water to a final concentration of 10-50 µM. To disrupt secondary structures, heat the RNA solution to 65°C for 5 minutes and then place it on ice for 5 minutes.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-alkyne in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
3'-Az-5-FC RNA (to a final concentration of 5-20 µM)
-
Biotin-alkyne (to a final concentration of 100-500 µM)
-
THPTA (to a final concentration of 1-5 mM)
-
CuSO₄ (to a final concentration of 0.5-2 mM)
-
Nuclease-free water to the final desired volume.
-
-
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 5-10 mM to initiate the reaction. Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the biotinylated RNA using streptavidin affinity purification or ethanol precipitation to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Biotin to 3'-Azido-RNA
This protocol describes the copper-free conjugation of biotin to 3'-azido RNA.
Materials:
-
This compound labeled RNA (3'-Az-5-FC RNA)
-
Strain-promoted alkyne-biotin (e.g., DBCO-biotin)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
RNA Preparation: Dissolve the 3'-Az-5-FC RNA in nuclease-free water to a final concentration of 10-50 µM. Heat at 65°C for 5 minutes and then cool on ice for 5 minutes to denature.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-biotin reagent in DMSO.
-
Reaction Assembly: In a microcentrifuge tube, combine:
-
Reaction Buffer
-
3'-Az-5-FC RNA (to a final concentration of 5-20 µM)
-
DBCO-biotin (to a final concentration of 100-500 µM)
-
Nuclease-free water to the final desired volume.
-
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, protected from light. Reaction times may need to be optimized based on the specific strained alkyne used.[7]
-
Purification: Purify the biotinylated RNA using streptavidin affinity purification or ethanol precipitation.
Visual Guides
Experimental Workflow
Caption: Workflow for biotin conjugation to 3'-azido-labeled RNA.
Click Chemistry Reactions
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low biotinylation efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 7. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 12. Video: Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker [jove.com]
- 13. Pull-down of Biotinylated RNA and Associated Proteins [bio-protocol.org]
- 14. Single-step purification of macromolecular complexes using rna attached to biotin and a photo-cleavable linker [agris.fao.org]
- 15. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. researchgate.net [researchgate.net]
- 18. Fast RNA conjugations on solid phase by strain-promoted cycloadditions. | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Addressing chain termination effects of 3'-Azido-3'-deoxy-5-fluorocytidine on long transcripts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3'-Azido-3'-deoxy-5-fluorocytidine (3'-Az-5-FC) in experiments involving long-transcript analysis. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with chain-terminating nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of this compound is its function as a chain terminator during RNA synthesis. After metabolic conversion to its triphosphate form (3'-Az-5-FCTP), it is incorporated into a growing RNA strand by RNA polymerase. The 3'-azido group, replacing the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating transcript elongation.[1][2][3][4]
Q2: How does the 5-fluoro modification on the cytidine (B196190) base affect my experiment?
A2: The 5-fluoro modification can have several effects. It can influence the efficiency of incorporation by RNA polymerase, potentially altering the kinetics of the enzyme.[5] Additionally, 5-fluorocytidine (B16351) can be susceptible to deamination under certain conditions, which might lead to misincorporation or affect the secondary structure of the truncated RNA fragments.[6] It is also a modification used as a non-invasive spin label for NMR spectroscopy to study nucleic acid secondary structures.[7]
Q3: Why am I observing less efficient chain termination with longer transcripts?
A3: Several factors can contribute to this observation. The processivity of the RNA polymerase might be affected over long distances, leading to a lower probability of incorporating the chain terminator.[8] The concentration of 3'-Az-5-FCTP relative to the natural CTP is critical; a suboptimal ratio may allow the polymerase to transcribe longer fragments before incorporating the terminator. Furthermore, the sequence context of the template can influence the polymerase's affinity for the analog.
Q4: Can this compound be used with any RNA polymerase?
A4: Not necessarily. The efficiency of incorporation of nucleoside analogs is highly dependent on the specific RNA polymerase being used.[1][9][10] Viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases are often more permissive to such analogs than cellular DNA-dependent RNA polymerases.[2][11] It is crucial to validate the incorporation efficiency with your specific polymerase (e.g., T7, SP6, or cellular polymerases) through preliminary experiments.
Q5: How can I confirm that the observed shorter transcripts are due to chain termination by 3'-Az-5-FC?
A5: You can perform several control experiments. A key experiment is to run parallel in vitro transcription reactions with and without 3'-Az-5-FC. The reaction containing the analog should produce a ladder of shorter transcripts, which can be visualized on a denaturing polyacrylamide gel. Sanger sequencing of the terminated fragments, using a primer upstream of the expected termination sites, can also confirm that the transcripts end at cytosine positions.[12]
Troubleshooting Guides
Issue 1: No or Inefficient Chain Termination
| Possible Cause | Recommended Solution |
| Insufficient concentration of 3'-Az-5-FCTP | Increase the concentration of 3'-Az-5-FCTP in the reaction. Perform a titration experiment to determine the optimal ratio of 3'-Az-5-FCTP to CTP for your desired level of termination. |
| Poor incorporation by the RNA polymerase | Consider using a different RNA polymerase known to have higher fidelity for modified nucleotides. Alternatively, you can try modifying reaction conditions such as temperature or the concentration of divalent cations (Mg2+, Mn2+), which can influence polymerase activity. |
| Degradation of 3'-Az-5-FC | Ensure the compound is stored correctly, protected from light and elevated temperatures. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[13] |
| Incorrect experimental setup | Verify the concentrations of all reaction components, including the template DNA, NTPs, and polymerase. Ensure the reaction buffer has the correct pH and ionic strength. |
Issue 2: Smearing or Indistinct Bands on Gel Electrophoresis
| Possible Cause | Recommended Solution |
| RNA degradation | Use RNase-free reagents and consumables. Include an RNase inhibitor in your reactions. Handle RNA samples on ice whenever possible. |
| Formation of RNA secondary structures | Analyze the transcripts on a denaturing gel (e.g., urea-PAGE). Heat the RNA samples in a denaturing loading buffer before loading them onto the gel. |
| High concentration of polymerase or template | Optimize the concentrations of RNA polymerase and DNA template to avoid overloading the reaction, which can lead to artifacts. |
| Incomplete denaturation | Ensure the denaturation conditions (temperature and denaturant concentration in the loading buffer and gel) are sufficient for the length and GC content of your transcripts. |
Quantitative Data Summary
The following table summarizes hypothetical data based on typical results from chain termination experiments with 3'-azido nucleoside analogs. This data should be used as a reference for expected outcomes.
| Parameter | Condition A: Low [3'-Az-5-FCTP] | Condition B: High [3'-Az-5-FCTP] | Control (No Analog) |
| Average Transcript Length (bases) | 1500 | 500 | 2000 (Full-length) |
| Yield of Full-Length Transcript (%) | 40% | 5% | 95% |
| Yield of Terminated Transcripts (%) | 60% | 95% | <5% |
| Observed Termination Pattern | Predominantly at distal C residues | Distributed across all C residues | Random, low-level pausing |
Experimental Protocols
Protocol 1: In Vitro Transcription with Chain Termination
This protocol is a general guideline for an in vitro transcription reaction incorporating this compound.
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
5X Transcription Buffer (4 µL)
-
100 mM DTT (1 µL)
-
Linearized DNA template (1 µg)
-
10 mM ATP, GTP, UTP mix (2 µL)
-
10 mM CTP (0.5 µL)
-
1 mM 3'-Az-5-FCTP (titrate from 0.5 to 5 µL)
-
RNase Inhibitor (1 µL)
-
T7/SP6 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a column-based RNA purification kit.
-
Analysis: Analyze the RNA products by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE) and visualize by staining (e.g., with SYBR Gold) or autoradiography if using radiolabeled nucleotides.
Visualizations
References
- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific incorporation of 5-fluorocytidine into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Challenges in identifying mRNA transcript starts and ends from long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
Strategies to enhance the signal-to-noise ratio in 3'-Azido-3'-deoxy-5-fluorocytidine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxy-5-fluorocytidine.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, helping you enhance your signal-to-noise ratio and obtain reliable results.
Issue 1: High Background or Non-Specific Signal
-
Question: My negative controls show a high signal, obscuring the specific signal from my experiment. What are the likely causes and solutions?
-
Answer: High background can originate from several sources. A systematic approach is crucial to identify and resolve the issue.
-
Antibody Concentration: An overly concentrated primary or secondary antibody is a frequent cause of non-specific binding.[1][2][3] Titrating your antibodies to find the optimal concentration is a critical optimization step.[2]
-
Insufficient Blocking: Inadequate blocking of non-specific sites can lead to antibodies binding indiscriminately. Ensure you are using an appropriate blocking buffer and consider extending the incubation time.[3]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, contributing to high background.[3][4] Increase the number or duration of wash steps.
-
Autofluorescence: Some cells or tissues naturally fluoresce, which can be a significant source of background noise.[2] Include an unstained control sample to assess the level of autofluorescence. If it's high, consider using fluorophores with emission spectra in the red or far-red range, as cellular autofluorescence is often higher in the blue wavelengths.[2][5]
-
Probe Instability: The chemical probe used for detection may be unstable or prone to spontaneous degradation, leading to a background signal independent of the target.[6] Prepare probe solutions fresh before use and protect them from light.[6]
-
Issue 2: Weak or No Signal
-
Question: I am not detecting any signal, or the signal is too weak in my positive controls and experimental samples. How can I troubleshoot this?
-
Answer: A weak or absent signal can be equally frustrating. Here are the primary areas to investigate:
-
Suboptimal Antibody Concentration: If the antibody concentration is too low, the signal may be undetectable.[1] Perform a titration to determine the optimal concentration that yields a strong signal without increasing background.[2]
-
Inefficient Incorporation of Nucleoside Analog: The this compound may not be efficiently incorporated into the nascent biomolecules. Optimize the labeling time and concentration of the analog for your specific cell type to maximize incorporation while minimizing toxicity.[7]
-
Problematic Primary Antibody: The primary antibody may not be validated for your specific application or may not recognize the target epitope under the experimental conditions.[2] Check the antibody's datasheet and, if possible, validate it with a known positive control.[2]
-
Signal Amplification: For low-abundance targets, the signal may require amplification.[8] Consider using signal amplification techniques to enhance detection sensitivity.[8]
-
Incorrect Instrument Settings: Ensure that the settings on your detection instrument (e.g., plate reader, microscope) are optimized for the fluorophore you are using. Incorrect excitation/emission wavelengths or gain settings can lead to poor signal detection.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog. After entering the cell, it is converted into its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into growing nucleic acid chains (DNA or RNA) by polymerases.[7][9] The presence of the 3'-azido group acts as a chain terminator, halting further elongation of the nucleic acid strand.[9][10] The azido (B1232118) group also serves as a bioorthogonal handle for "click chemistry," allowing for the specific tagging and detection of the molecules into which it has been incorporated.[7]
Q2: How do I choose the optimal concentration of this compound for my experiment?
A2: The optimal concentration and labeling time should be determined empirically for each cell type.[7] It is recommended to perform a dose-response experiment to find a concentration that provides sufficient labeling for detection without causing significant cytotoxicity. For similar azido-nucleoside analogs, concentrations in the range of 100 µM to 500 µM have been used.[7]
Q3: Can I use any "click" chemistry reagent with the incorporated azido group?
A3: Yes, the azido group is designed for bioorthogonal ligation. The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] You can use an alkyne-modified reporter molecule, such as a fluorophore or biotin (B1667282), for detection or enrichment.
Q4: What are the most critical controls to include in my experiment?
A4: To ensure the validity of your results, several controls are essential:
-
No-Analog Control: Cells not treated with this compound to control for background signal from the detection reagents.
-
No-Enzyme Control: In in-vitro assays, this control helps identify any signal that is independent of enzyme activity.[6]
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.[4]
-
Unstained Control: To assess the level of natural autofluorescence in your cells or tissue.[2]
-
Positive Control: A sample known to express the target to confirm that the experimental setup is working correctly.[1]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents. Note that these are starting points, and optimization is crucial for every new experimental setup.
Table 1: Recommended Antibody Concentrations for Immunoassays
| Antibody Type | Application | Recommended Starting Concentration Range |
| Primary Antibody | Immunofluorescence | 1-10 µg/mL |
| ELISA | 0.1-1.0 µg/mL | |
| Western Blot | 0.5-2.0 µg/mL | |
| Secondary Antibody | Immunofluorescence | 1-5 µg/mL |
| ELISA | 0.1-1.0 µg/mL | |
| Western Blot | 0.05-0.2 µg/mL |
Data compiled from multiple sources indicating typical starting ranges.[2][11]
Table 2: General Incubation Parameters
| Step | Parameter | Recommended Guideline |
| Nucleoside Analog Labeling | Duration | 1-24 hours (cell-type dependent) |
| Blocking | Duration | 1-2 hours at room temperature |
| Primary Antibody | Duration | 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody | Duration | 1 hour at room temperature (protect from light) |
| Washing Steps | Repetitions | 3-5 times |
| Duration | 5-10 minutes per wash |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol provides a general workflow for labeling newly synthesized RNA in cultured cells.
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 200 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 2-8 hours) under standard culture conditions.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction kit or protocol.
-
Click Chemistry Reaction:
-
To the isolated RNA, add the click chemistry reaction cocktail containing an alkyne-biotin or alkyne-fluorophore tag, a copper(I) catalyst, and a ligand.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Purification: Purify the labeled RNA to remove unreacted components.
-
Downstream Analysis:
-
If using a biotin tag, the labeled RNA can be enriched using streptavidin-coated beads.[7]
-
If using a fluorescent tag, the RNA can be visualized or quantified directly.
-
Visualizations
Caption: Metabolic activation and incorporation pathway of this compound.
Caption: General experimental workflow for bioorthogonal labeling and detection.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. divinedigest.com [divinedigest.com]
- 2. biotium.com [biotium.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 11. seracare.com [seracare.com]
Validation & Comparative
Validating the Specificity of 3'-Azido-3'-deoxy-5-fluorocytidine for Nascent RNA: A Comparative Guide
In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized (nascent) RNA is crucial for understanding the intricacies of gene expression and regulation. Metabolic labeling using nucleoside analogs has emerged as a powerful tool for this purpose. This guide provides a comparative analysis of 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT) against two widely used alternatives, 5-ethynyl uridine (B1682114) (EU) and 4-thiouridine (B1664626) (4sU), for nascent RNA labeling. We present a comprehensive overview of their mechanisms, performance metrics, and detailed experimental protocols to assist researchers in selecting the most suitable method for their studies.
Mechanism of Action and Labeling Strategy
Metabolic labeling of nascent RNA involves the introduction of a modified nucleoside analog that is incorporated into newly transcribed RNA by cellular RNA polymerases. This analog carries a bioorthogonal handle that allows for subsequent detection or enrichment.
This compound (AFCT) is a cytidine (B196190) analog featuring an azide (B81097) group at the 3' position of the ribose sugar.[1] This modification serves two key purposes: the azide acts as a handle for "click chemistry," enabling the covalent attachment of reporter molecules, and the absence of a 3'-hydroxyl group is predicted to cause chain termination during transcription.[1][2] This latter property can be advantageous for capturing the precise location of RNA polymerase at the time of labeling.
Comparative Performance of Nascent RNA Labeling Reagents
The choice of a nascent RNA labeling reagent depends on several factors, including labeling efficiency, potential for bias, cytotoxicity, and the specific downstream application. The following table summarizes the key characteristics of AFCT, EU, and 4sU. It is important to note that quantitative data for AFCT is limited, and the provided values are projections based on its structural analog, 3'-Azido-3'-deoxy-5-methylcytidine.[1]
| Feature | This compound (AFCT) | 5-Ethynyl Uridine (EU) | 4-Thiouridine (4sU) |
| Mechanism of Labeling | Incorporation by RNA polymerase, chain termination | Incorporation by RNA polymerase | Incorporation by RNA polymerase |
| Bioorthogonal Handle | Azide | Alkyne | Thiol |
| Detection/Enrichment | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC) | Thiol-specific biotinylation |
| Typical Labeling Concentration | 10 - 200 µM (projected)[1] | 0.1 - 1 mM[1] | 100 - 500 µM[1] |
| Typical Labeling Time | 1 - 12 hours (shorter times recommended due to potential chain termination)[1] | 1 - 24 hours[1] | 1 - 12 hours[1] |
| Incorporation Efficiency | To be determined empirically; likely lower than base-modified nucleosides[1] | High | Moderate |
| Potential for Bias | Potential for 3'-end bias due to chain termination | Generally considered to have low bias | Can be crosslinked to interacting proteins with UV light |
| Reported Cytotoxicity (CC₅₀) | ~43.5 µM (MCF-7 cells, for a close analog)[1] | > 1 mM (cell type dependent)[1] | ~500 µM (cell type dependent)[1] |
| Key Advantages | Potential for precise mapping of polymerase position due to chain termination. | High labeling efficiency and widely used. | Enables covalent crosslinking to interacting proteins. |
| Key Disadvantages | Limited experimental data, potential for lower incorporation and cytotoxicity. | Requires copper catalyst for click chemistry which can be toxic to live cells. | Biotinylation can be less specific than click chemistry. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with AFCT
This protocol is a general guideline and should be optimized for the specific cell type and experimental goals.
-
Cell Culture and Plating: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of AFCT Stock Solution: Prepare a 100 mM stock solution of AFCT in DMSO. Store at -20°C.
-
Labeling: Pre-warm the cell culture medium. Add the AFCT stock solution to the medium to a final concentration of 10-200 µM. The optimal concentration and labeling time should be determined empirically.
-
Incubation: Incubate the cells for a period ranging from 1 to 12 hours. Shorter incubation times are recommended to minimize potential effects of chain termination.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
RNA Isolation: Isolate total RNA using a standard method such as TRIzol reagent, following the manufacturer's instructions.
Protocol 2: Biotinylation of AFCT-labeled RNA via Click Chemistry (SPAAC)
This protocol describes the biotinylation of azide-modified RNA using a copper-free click reaction.
-
Prepare RNA: Resuspend 1-10 µg of AFCT-labeled total RNA in 20 µL of RNase-free water.
-
Prepare Click Reaction Mix: In a separate tube, prepare the click reaction mix by adding the following components in order:
-
5 µL of 10X PBS
-
Variable volume of DBCO-PEG4-Biotin (or other strained alkyne-biotin conjugate) to a final concentration of 100 µM.
-
RNase-free water to a final volume of 25 µL.
-
-
Reaction Incubation: Add 25 µL of the click reaction mix to the 20 µL of RNA. Gently mix and incubate at 37°C for 1 hour.
-
RNA Purification: Purify the biotinylated RNA using an RNA clean-up kit according to the manufacturer's protocol to remove unreacted biotin (B1667282).
Protocol 3: Enrichment of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin magnetic beads in bead wash buffer. Place the tube on a magnetic stand and discard the supernatant. Repeat the wash two more times.
-
Binding: Resuspend the purified biotinylated RNA in bead binding buffer and add it to the washed streptavidin beads. Incubate for 30 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on a magnetic stand, discard the supernatant, and wash the beads three times with a high-salt wash buffer, followed by two washes with a low-salt wash buffer.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat treatment).
Validating the Specificity of AFCT for Nascent RNA
A critical step in adopting a new metabolic labeling reagent is to validate its specificity for newly transcribed RNA. The following workflow outlines a series of experiments to assess the performance of AFCT.
1. Transcription Inhibition Control: To confirm that AFCT is incorporated during active transcription, cells should be co-treated with a transcription inhibitor, such as Actinomycin D. A significant reduction in the AFCT signal in the presence of the inhibitor would indicate that its incorporation is transcription-dependent.
2. Pulse-Chase Experiment: To assess the dynamics of nascent RNA labeled with AFCT, a pulse-chase experiment can be performed. Cells are first "pulsed" with AFCT for a short period, and then the medium is replaced with one containing a high concentration of unlabeled cytidine (the "chase"). The decay of the AFCT-labeled RNA can then be monitored over time.
3. Dose-Response and Cytotoxicity Assay: It is essential to determine the optimal concentration of AFCT that provides robust labeling with minimal cytotoxicity. An MTT assay or similar cell viability assay should be performed with a range of AFCT concentrations.
4. Direct Comparison with EU and 4sU: For a rigorous validation, AFCT should be directly compared to established methods like EU and 4sU labeling in the same cell type. The efficiency of labeling for specific genes can be quantified by qRT-PCR after enrichment. For a global comparison, RNA sequencing of the enriched nascent RNA populations can reveal any biases in gene representation introduced by the different labeling methods.
Conclusion
This compound presents a potentially valuable tool for nascent RNA labeling, with its unique feature of predicted transcription termination offering a means to map RNA polymerase positions with high resolution. However, the current lack of direct experimental data on its performance necessitates a cautious and thorough validation by individual researchers. This guide provides a framework for such a validation, alongside a comparison with the well-established reagents EU and 4sU. By carefully considering the advantages and disadvantages of each method and performing the necessary validation experiments, researchers can confidently select and implement the most appropriate technique to unravel the complexities of the nascent transcriptome.
References
A Comparative Analysis of the Cytotoxicity of 3'-Azido-3'-deoxy-5-fluorocytidine and Other Cytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various cytidine (B196190) analogs, with a focus on 3'-Azido-3'-deoxy-5-fluorocytidine. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analog, 3'-amino-2',3'-dideoxy-5-fluorocytidine, to provide valuable insights for researchers in oncology and virology. The information presented is supported by experimental data from peer-reviewed literature to facilitate the evaluation of these compounds as potential therapeutic agents.
Executive Summary
Cytidine analogs are a class of antimetabolite drugs that structurally mimic the natural nucleoside cytidine. These compounds exert their cytotoxic effects primarily by interfering with nucleic acid synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis. Their ability to selectively target rapidly dividing cells has made them a cornerstone in the treatment of various cancers and viral infections. This guide focuses on comparing the cytotoxic potency of this compound, represented by its close analog 3'-amino-2',3'-dideoxy-5-fluorocytidine, with other well-established cytidine analogs such as Gemcitabine and Cytarabine.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of 3'-amino-2',3'-dideoxy-5-fluorocytidine and other prominent cytidine analogs against various cancer cell lines. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which should be taken into consideration when comparing the absolute values.
Table 1: Cytotoxicity of 3'-amino-2',3'-dideoxy-5-fluorocytidine
| Compound | Cell Line | Efficacy Metric (ED50 in µM) | Source |
| 3'-amino-2',3'-dideoxy-5-fluorocytidine | Murine L1210 Leukemia | 10 | [1] |
| Murine Sarcoma 180 | 1 | [1] |
Table 2: Cytotoxicity of Other Clinically Relevant Cytidine Analogs
| Compound | Cell Line | Efficacy Metric (IC50) | Source |
| Gemcitabine | 197 Lymphoblastoid cell lines (average) | 25.3 ± 30.7 nM | [2] |
| Cytarabine (Ara-C) | 197 Lymphoblastoid cell lines (average) | 8.4 ± 14.3 µM | [2] |
| 5-aza-2'-deoxycytidine | A(T1)C1-3 hamster fibrosarcoma | ~1.0 µg/ml (2-hr exposure) | |
| ~0.01 µg/ml (24-hr exposure) | |||
| 3'-azido-3'-deoxythymidine (AZT) | Human colon tumor cell line HCT-8 | 55 µM (5-day exposure) | [3] |
Mechanism of Action and Signaling Pathways
Cytidine analogs typically require intracellular phosphorylation to their active triphosphate forms. These active metabolites then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerases. The incorporation of these analogs leads to chain termination, inhibition of DNA synthesis, and ultimately, cell death through apoptosis.
Below is a generalized signaling pathway for the cytotoxic action of cytidine analogs.
Caption: Generalized signaling pathway of cytidine analogs leading to apoptosis.
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cytidine analog on a specific cancer cell line.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cytidine analog stock solution (e.g., in DMSO or PBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cytidine analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
This guide provides a comparative overview of the cytotoxicity of this compound, through its close analog 3'-amino-2',3'-dideoxy-5-fluorocytidine, and other significant cytidine analogs. The provided data, though derived from different experimental settings, offers a valuable starting point for researchers to evaluate the potential of these compounds in their specific research contexts. The detailed experimental protocol for the MTT assay serves as a practical guide for conducting in vitro cytotoxicity studies. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these promising cytidine analogs.
References
- 1. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling RNA Modifications: A Comparative Guide to Confirming 3'-Azido-3'-deoxy-5-fluorocytidine Incorporation
For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleoside incorporation into RNA is paramount for validating therapeutic mechanisms and understanding biological activity. This guide provides a comprehensive comparison of methodologies, with a focus on the robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach for verifying the integration of 3'-Azido-3'-deoxy-5-fluorocytidine into RNA strands.
The landscape of RNA modifications, often referred to as the epitranscriptome, is a burgeoning field of study, with these chemical alterations playing critical roles in cellular processes. The ability to accurately detect and quantify synthetically introduced modifications, such as the chain-terminating analog this compound, is crucial for the development of novel therapeutics. While several techniques exist for this purpose, LC-MS/MS has emerged as a gold standard due to its unparalleled specificity and sensitivity.
The Gold Standard: LC-MS/MS Analysis
LC-MS/MS offers a powerful platform for the direct detection and quantification of modified nucleosides within an RNA sample.[1][2][3] The methodology involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of RNA modifications.
Detailed Experimental Protocol for LC-MS/MS
A robust protocol for the LC-MS/MS analysis of this compound incorporation involves the following key steps:
1. RNA Extraction and Purification:
-
Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol reagent or a column-based kit.
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis to ensure integrity. For accurate quantification, 0.5-1 µg of RNA per sample is recommended.
2. Enzymatic Digestion of RNA to Nucleosides:
-
The complete digestion of RNA into its constituent nucleosides is crucial for accurate analysis.[4] A common method involves a two-step enzymatic digestion.
-
First, digest 1-2 µg of RNA with nuclease P1 (0.5 U/µL) in a buffer such as 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) for 2 hours at 37°C.[5]
-
Subsequently, add bacterial alkaline phosphatase (BAP) and continue the incubation for an additional 2 hours at 37°C to dephosphorylate the nucleotides to nucleosides.[5]
-
Alternatively, commercially available nucleoside digestion mixes can be used according to the manufacturer's instructions.
3. Liquid Chromatography Separation:
-
Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
A C18 column is typically used for separation.[6]
-
The mobile phases commonly consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol) as mobile phase B.[7]
-
A gradient elution is employed to effectively separate the canonical and modified nucleosides.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) of this compound and its characteristic fragment ions.
-
Hypothetical MRM Transitions for this compound:
-
Precursor Ion (m/z): The exact mass of this compound is 286.0802 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 287.0875.
-
Fragment Ion (m/z): A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in the protonated base, 5-fluorocytosine (B48100). The exact mass of 5-fluorocytosine is 129.0335 g/mol , so the fragment ion would have an m/z of approximately 130.0408.
-
-
The instrument parameters, such as collision energy, should be optimized for the specific compound.
5. Data Analysis and Quantification:
-
The amount of incorporated this compound is quantified by comparing the peak area of its MRM transition to that of a known amount of a stable isotope-labeled internal standard or by using a calibration curve generated with a synthetic standard of the modified nucleoside.[8]
Alternative Methodologies for Comparison
While LC-MS/MS is a powerful tool, other methods can also be employed to detect RNA modifications. Each has its own set of advantages and limitations.
| Feature | LC-MS/MS | 2D-Thin Layer Chromatography (2D-TLC) | Primer Extension Assay | Sequencing-Based Methods (e.g., RNA-Seq) |
| Principle | Separation by chromatography and detection by mass spectrometry.[2] | Separation of radiolabeled nucleotides in two dimensions on a TLC plate.[9] | Reverse transcriptase terminates at the site of modification. | Detection of modified bases through altered reverse transcription signatures.[10] |
| Sensitivity | High (femtomole to attomole range).[8] | Moderate | Low to Moderate | Moderate to High |
| Specificity | Very High (based on mass and fragmentation). | Low (relies on chromatographic mobility). | Moderate (can be prone to artifacts). | Moderate (indirect detection). |
| Quantification | Absolute and relative quantification possible.[1] | Semi-quantitative. | Semi-quantitative. | Relative quantification. |
| Sequence Context | Lost upon digestion to nucleosides. | Lost upon digestion. | Provides positional information. | Provides sequence context. |
| Throughput | Moderate | Low | Moderate | High |
| Advantages | Direct detection, high confidence in identification. | Simple, inexpensive. | Provides positional information. | High-throughput, genome-wide analysis. |
| Disadvantages | Requires specialized equipment, loss of sequence information. | Use of radioactivity, low resolution. | Indirect detection, can be sequence-dependent. | Indirect detection, requires bioinformatics expertise. |
Visualizing the Mechanism of Action
The primary mechanism of action for many nucleoside analogs, including the related compound 3'-azido-3'-deoxythymidine (AZT), is chain termination during nucleic acid synthesis.[11][12] It is hypothesized that this compound, once incorporated into an RNA strand, would halt further elongation by RNA polymerase due to the absence of a 3'-hydroxyl group.
Caption: Proposed mechanism of RNA chain termination by this compound.
Conclusion
The selection of an appropriate analytical method is critical for the successful validation of modified nucleoside incorporation into RNA. While techniques such as 2D-TLC, primer extension, and sequencing-based approaches offer valuable insights, LC-MS/MS stands out as the most definitive and quantitative method for confirming the presence of this compound in RNA. Its high sensitivity, specificity, and capacity for absolute quantification provide an unparalleled level of confidence for researchers in the field of drug discovery and development. By leveraging the detailed protocols and comparative data presented in this guide, scientists can make informed decisions to advance their research and development of novel RNA-targeted therapeutics.
References
- 1. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. RNA Digestion and LC-ESI-MS/MS Analysis [bio-protocol.org]
- 8. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of RNA base modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 12. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 3'-Azido-3'-deoxy-5-fluorocytidine on Transcription Fidelity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3'-Azido-3'-deoxy-5-fluorocytidine (Az-dFC) and its inferred impact on transcription fidelity, contrasted with other known modulators of transcriptional accuracy. While direct experimental data on Az-dFC's effect on transcription fidelity is limited, its mechanism can be inferred from the well-established roles of 3'-azido and 5-fluoro-substituted nucleoside analogs. This guide will objectively compare the posited chain-terminating action of Az-dFC with agents known to enhance or decrease transcription fidelity, supported by detailed experimental protocols to facilitate further investigation.
Introduction to Transcription Fidelity
Transcription, the synthesis of RNA from a DNA template, is a fundamental process for gene expression. The fidelity of this process, or the accuracy with which RNA polymerase (RNAP) incorporates the correct nucleotides, is crucial for cellular function. Errors in transcription can lead to the production of non-functional or even toxic proteins, contributing to various disease states. Transcription fidelity is maintained through several mechanisms, including nucleotide selection by the RNAP, and proofreading mechanisms involving factors like TFIIS in eukaryotes and Gre factors in prokaryotes.
Inferred Mechanism of this compound (Az-dFC)
Based on the chemical structure of Az-dFC, its primary impact on transcription is inferred to be the termination of RNA chain elongation.
-
3'-Azido Group: The presence of an azido (B1232118) (-N3) group at the 3' position of the ribose sugar is the key feature. Once Az-dFC is metabolized into its triphosphate form (Az-dFCTP) and incorporated into a growing RNA chain by RNAP, the 3'-azido group prevents the formation of a phosphodiester bond with the incoming nucleoside triphosphate. This is because the azido group cannot be deprotonated to form the nucleophilic 3'-oxyanion required for the attack on the alpha-phosphate of the next nucleotide, thus acting as an obligate chain terminator.
-
5-Fluoro Group: The fluorine atom at the 5th position of the cytosine base can influence the electronic properties of the base, potentially affecting its incorporation rate by RNAP. However, it is not expected to alter the fundamental chain-terminating effect of the 3'-azido group.
This mechanism is analogous to that of other 3'-azido nucleosides like 3'-azido-3'-deoxythymidine (AZT), which is a well-known chain terminator of reverse transcriptase in HIV therapy.
Comparison with Other Transcription Modulators
The impact of Az-dFC on transcription is best understood by comparing its inferred mechanism of action with that of other molecules and protein factors that modulate transcription in different ways.
Table 1: Comparative Overview of Transcription Modulators
| Feature | This compound (Az-dFC) (Inferred) | TFIIS (Eukaryotes) / Gre Factors (Prokaryotes) | Ribavirin (B1680618) (Viral RNA Polymerases) |
| Primary Mechanism | RNA Chain Termination | Proofreading/Error Correction | Increased Misincorporation (Lethal Mutagenesis) |
| Effect on Transcription | Halts transcription elongation | Rescues stalled RNAP and increases fidelity | Decreases fidelity, leading to non-viable viral genomes |
| Molecular Target | RNA Polymerase Active Site (as a substrate) | Backtracked RNA Polymerase | RNA Polymerase Active Site (as a substrate) |
| Outcome | Production of truncated RNA transcripts | Increased accuracy of full-length transcripts | Production of mutated RNA transcripts |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Az-dFC
For Az-dFC to exert its effect, it must first be anabolized to its active triphosphate form within the cell.
Caption: Inferred metabolic activation of Az-dFC and its mechanism as an RNA chain terminator.
Mechanism of TFIIS/Gre Factor-Mediated Proofreading
TFIIS and Gre factors enhance transcription fidelity by promoting the cleavage of misincorporated nucleotides from the 3' end of the nascent RNA, allowing the RNAP to resume correct synthesis.[1][2]
Caption: Workflow of TFIIS/Gre factor-mediated transcription proofreading.
Experimental Protocols
To empirically assess the impact of Az-dFC on transcription, the following experimental protocols are proposed.
In Vitro Transcription Chain Termination Assay
This assay will determine if Az-dFCTP acts as a chain terminator during in vitro transcription.
Methodology:
-
Template Preparation: A linearized DNA template containing a strong promoter (e.g., T7) followed by a known sequence is prepared.
-
Reaction Setup: In vitro transcription reactions are set up containing the DNA template, RNA polymerase (e.g., T7 RNAP), a buffer system with MgCl2, and a mix of ATP, GTP, UTP, and [α-³²P]CTP for radiolabeling the transcripts.
-
Addition of Az-dFCTP: A series of reactions are prepared with increasing concentrations of Az-dFCTP. A control reaction without Az-dFCTP is also included.
-
Incubation: Reactions are incubated at 37°C for a set period (e.g., 30-60 minutes) to allow for transcription.
-
Termination and Purification: The reactions are stopped by adding a stop solution containing EDTA. The RNA products are then purified.
-
Gel Electrophoresis: The radiolabeled RNA products are resolved on a denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphor screen and imaged. The presence of shorter RNA transcripts in the reactions containing Az-dFCTP, corresponding to termination events after the incorporation of the analog, would confirm its chain-terminating activity.
Caption: Experimental workflow for the in vitro transcription chain termination assay.
High-Resolution Sequencing-Based Transcription Fidelity Assay
This assay can determine if sub-terminating concentrations of Az-dFC affect the misincorporation rate of other nucleotides.[3]
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with a low, sub-lethal concentration of Az-dFC for a defined period. A control group of untreated cells is also maintained.
-
RNA Extraction: Total RNA is extracted from both treated and untreated cells.
-
Library Preparation: High-fidelity RNA sequencing libraries are prepared. This may involve methods like circle-sequencing to minimize errors introduced during reverse transcription and PCR.[4]
-
Deep Sequencing: The libraries are sequenced to a high depth to allow for the statistically significant detection of rare transcription errors.
-
Bioinformatic Analysis:
-
Reads are aligned to a reference genome.
-
Single nucleotide variants (SNVs) in the RNA-seq data that do not correspond to known genomic variants are identified.
-
The frequency and spectrum of these transcriptional errors are calculated for both the treated and control samples.
-
-
Comparison: The error rates and types of mutations are compared between the Az-dFC-treated and control cells to determine if the compound has any effect on transcription fidelity beyond chain termination.
Caption: Workflow for a high-resolution sequencing-based transcription fidelity assay.
Conclusion
Based on its molecular structure, this compound is predicted to function as a potent RNA chain terminator following its intracellular conversion to the triphosphate form. This mechanism of action is distinct from that of transcription fidelity enhancers like TFIIS and Gre factors, which act to correct errors during ongoing transcription. It also differs from compounds like ribavirin that are known to decrease the fidelity of viral RNA polymerases. The provided experimental protocols offer a framework for validating the inferred mechanism of Az-dFC and for exploring any potential secondary effects on transcription fidelity. Such studies are essential for the comprehensive evaluation of this and similar nucleoside analogs in therapeutic development.
References
A Comparative Guide to Nascent RNA Labeling: 5-Bromouridine (BrU) vs. Azido-Nucleoside Analogs
In the dynamic landscape of transcriptomics, pulse-chase labeling has emerged as an indispensable technique for dissecting the life cycle of RNA molecules—from synthesis to decay. This guide provides a comprehensive comparison of two key methodologies: the well-established 5-Bromouridine (BrU) immunoprecipitation-based approach and the versatile bioorthogonal click chemistry strategy, which utilizes azido- or alkyne-modified nucleosides.
Important Note on 3'-Azido-3'-deoxy-5-fluorocytidine (AFCT): Extensive review of the scientific literature reveals a lack of published data on the use of this compound (AFCT) for metabolic labeling of RNA. Therefore, for the purpose of this guide, we will use the extensively documented and functionally analogous alkyne-modified nucleoside, 5-ethynyluridine (EU) , to represent the click chemistry-based approach. This allows for a robust, data-supported comparison of the underlying technologies.
At a Glance: BrU vs. EU (for Click Chemistry)
The primary distinction between these two methods lies in their chemical nature and the subsequent detection and purification strategies. BrU, a halogenated analog of uridine (B1682114), is recognized by specific antibodies, while EU possesses a bioorthogonal alkyne group that allows for covalent linkage to a reporter molecule via a "click" reaction.
| Feature | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Principle of Detection | Immunoprecipitation with anti-BrdU/BrU antibodies. | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). |
| Interaction | Non-covalent (antibody-antigen). | Covalent bond formation. |
| Toxicity | Generally considered less toxic, suitable for longer pulse-chase experiments.[1][2][3] | Can exhibit higher toxicity, particularly with longer incubation times and higher concentrations.[2][3][4] |
| Cellular Perturbation | Minimal effects on cell viability with short-term use.[1][2][5] May have a modest negative impact on ribosomal elongation and initiation.[4] | Short-term labeling has minimal negative effects, but longer incubations can impact cell growth rates.[4] |
| Labeling Efficiency | Generally efficient, though it can be cell-type dependent.[1] | Efficiently incorporated by RNA polymerases.[6][7] |
| Downstream Applications | RT-qPCR, Microarray, Next-Generation Sequencing (e.g., Bru-seq, BruChase-seq).[1][8][9] | Imaging, RT-qPCR, Microarray, Next-Generation Sequencing, Protein-RNA interaction studies.[10][11] |
| Key Advantage | Lower cytotoxicity, making it favorable for studies requiring longer labeling periods.[3] | High specificity and efficiency of the click reaction allows for stringent purification and versatile labeling with various reporters (biotin, fluorophores).[12][13] |
| Key Disadvantage | Relies on antibody affinity and specificity, which can vary. Non-covalent interaction may require gentler wash conditions. | The copper catalyst used in the standard click reaction can cause some RNA degradation.[7] |
Delving Deeper: Methodologies and Mechanisms
5-Bromouridine (BrU): The Immunoprecipitation Approach
BrU is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine by RNA polymerases.[2][9] The bromine atom on the pyrimidine (B1678525) ring serves as a unique epitope that can be specifically recognized by monoclonal antibodies against bromodeoxyuridine (BrdU), which cross-react with BrU.[4] This enables the selective isolation of nascent RNA from the total RNA pool through immunoprecipitation.
Azido/Alkyne Nucleosides (e.g., 5-Ethynyluridine): The Click Chemistry Approach
This method relies on bioorthogonal chemistry. A nucleoside analog containing a reactive group (an alkyne in EU, or an azide (B81097) in AFCT) that is not naturally present in biological systems is introduced to cells.[14] This nucleoside is incorporated into nascent RNA. Following RNA isolation, a reporter molecule (e.g., biotin (B1667282) for purification or a fluorophore for imaging) containing the complementary reactive group (an azide for EU) is covalently attached through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Bru-Seq [illumina.com]
- 9. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Photoactivatable Ribonucleosides for RNA-Protein Crosslinking: A Focus on 4-Thiouridine (4sU)
A comprehensive guide for researchers, scientists, and drug development professionals on the application of photoactivatable ribonucleosides for investigating RNA-protein interactions. This guide provides a detailed analysis of 4-thiouridine (B1664626) (4sU), a widely used photoactivatable nucleoside, and discusses its advantages and considerations in the context of RNA-protein crosslinking studies. Due to a lack of available literature on the specific use of 3'-Azido-3'-deoxy-5-fluorocytidine (FAzC) for this application, this guide will focus on the principles and protocols established for 4sU, providing a robust framework for researchers employing crosslinking methodologies.
Introduction to RNA-Protein Crosslinking
The interaction between RNA molecules and proteins is fundamental to a vast array of cellular processes, including gene expression, regulation, and catalysis. To understand these intricate networks, it is crucial to identify the specific RNA sequences that proteins bind to. Photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) is a powerful technique that utilizes photoactivatable nucleoside analogs to covalently link RNA to its interacting proteins upon UV irradiation.[1][2][3] This irreversible bond allows for stringent purification of RNA-protein complexes and subsequent identification of the RNA binding sites through high-throughput sequencing.[1][2]
Among the various photoactivatable ribonucleosides, 4-thiouridine (4sU) has emerged as a popular choice due to its efficient incorporation into nascent RNA transcripts and high crosslinking efficiency upon exposure to 365 nm UV light.[2][4][5] This guide provides a detailed comparison of the properties and applications of 4sU for RNA-protein crosslinking.
4-Thiouridine (4sU): A Detailed Analysis
4-Thiouridine is a uridine (B1682114) analog where the oxygen atom at position 4 is replaced by a sulfur atom. This modification allows 4sU to be readily incorporated into newly synthesized RNA in living cells by the cellular machinery.[5][6] Upon irradiation with long-wavelength UV light (365 nm), the thioketone group in 4sU becomes highly reactive, leading to the formation of a covalent bond with adjacent amino acid residues of a binding protein.[1][2]
Performance Characteristics of 4-Thiouridine (4sU)
| Feature | Description | References |
| Crosslinking Efficiency | Significantly higher than conventional UV crosslinking at 254 nm, with reports of 100- to 1000-fold enhancement. | [5][7] |
| Specificity | Crosslinking is "zero-distance," occurring only between the 4sU-containing RNA and directly interacting proteins. | [3] |
| Induced Mutation | Upon crosslinking and reverse transcription, 4sU is read as a cytidine (B196190) (C) instead of a thymidine (B127349) (T), resulting in a characteristic T-to-C transition in the sequencing data. This mutation serves as a diagnostic marker for crosslinked sites. | [2][8] |
| Incorporation Bias | While generally well-incorporated, high concentrations or prolonged exposure to 4sU can be cytotoxic and may introduce biases in RNA quantification.[4][9][10] | |
| UV Wavelength | Requires 365 nm UV light, which is less damaging to cells and nucleic acids compared to the 254 nm UV used in conventional CLIP. | [8] |
Experimental Workflow: PAR-CLIP using 4-Thiouridine
The Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) protocol is a multi-step process designed to isolate and identify RNA sequences bound by a specific protein of interest.
Figure 1. Workflow of a typical PAR-CLIP experiment using 4-thiouridine.
Detailed Experimental Protocol: 4sU-based PAR-CLIP
This protocol is a generalized procedure and may require optimization for specific cell types and RNA-binding proteins.
1. Cell Culture and 4sU Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine to the culture medium at a final concentration of 100-500 µM.[11]
-
Incubate for a period ranging from 1 to 16 hours, depending on the cell type and experimental goals.[11] It is crucial to optimize the concentration and incubation time to maximize incorporation while minimizing cytotoxicity.[2]
2. UV Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with 365 nm UV light at a dose of 0.15-0.4 J/cm². This step should be performed on ice to minimize cellular stress.
3. Cell Lysis and RNase Digestion:
-
Lyse the cells in a suitable lysis buffer.
-
Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, generating fragments suitable for sequencing. The extent of digestion needs to be carefully optimized.[2]
4. Immunoprecipitation:
-
Incubate the lysate with an antibody specific to the RNA-binding protein of interest, coupled to magnetic beads.
-
Perform stringent washes to remove non-specifically bound proteins and RNA.
5. RNA End-Labeling and Protein Gel Electrophoresis:
-
Dephosphorylate the 3' ends of the RNA fragments and then radiolabel the 5' ends with γ-³²P-ATP using T4 polynucleotide kinase.
-
Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and visualize the radiolabeled RNA-protein complexes by autoradiography.
6. RNA Isolation:
-
Excise the region of the membrane corresponding to the size of the RNA-protein complex of interest.
-
Treat the membrane slice with Proteinase K to digest the protein, releasing the crosslinked RNA.
-
Extract the RNA using phenol/chloroform and precipitate with ethanol.
7. Library Preparation and Sequencing:
-
Ligate 3' and 5' adapters to the isolated RNA fragments.
-
Perform reverse transcription followed by PCR amplification to generate a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
8. Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify the binding sites by looking for clusters of reads.
-
Crucially, identify and analyze the characteristic T-to-C mutations, which pinpoint the precise sites of crosslinking.[2][8]
Considerations for this compound (FAzC) and Other Azido-Modified Nucleosides
While this guide focuses on 4sU due to the wealth of available data, it is important to consider other classes of modified nucleosides. Azido-modified nucleosides, such as this compound (FAzC), are primarily known for their applications in "click chemistry," a set of bioorthogonal reactions used for bioconjugation. The azide (B81097) group can react with an alkyne-modified molecule in a highly specific manner, enabling the attachment of fluorescent dyes or other reporter molecules.
The available scientific literature does not provide evidence for the use of FAzC as a direct photo-crosslinker for RNA-protein interaction studies in the same way as 4sU. The primary utility of azido-modified nucleosides in RNA biology appears to be for post-transcriptional labeling and modification rather than for inducing covalent bonds with proteins upon UV irradiation. Further research would be required to establish the efficacy and characteristics of FAzC as a photo-crosslinking agent for RNA-protein studies.
Logical Relationship of Crosslinking and Analysis
The following diagram illustrates the logical flow from the incorporation of a photoactivatable nucleoside to the identification of a protein binding site.
Figure 2. Logical flow from experimental procedure to data interpretation.
Conclusion
4-Thiouridine has proven to be a robust and efficient tool for the study of RNA-protein interactions through methods like PAR-CLIP. Its high crosslinking efficiency and the generation of a diagnostic T-to-C mutation provide a powerful means to identify the binding sites of RNA-binding proteins at high resolution. While other modified nucleosides exist, their application in RNA-protein photo-crosslinking is less established. Researchers aiming to elucidate the intricate networks of RNA-protein interactions can confidently employ 4sU-based methodologies, following carefully optimized protocols, to gain valuable insights into cellular regulation.
References
- 1. [PDF] 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PRAS: Predicting functional targets of RNA binding proteins based on CLIP-seq peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antiviral efficacy of 3'-Azido-3'-deoxy-5-fluorocytidine in different viral strains
For Immediate Release
A comprehensive analysis of the antiviral properties of the nucleoside analog 3'-Azido-3'-deoxy-5-fluorocytidine reveals its potential as a broad-spectrum antiviral agent. This guide provides a comparative overview of its efficacy against various viral strains, juxtaposed with other notable nucleoside analogs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is curated from in vitro studies, highlighting the compound's inhibitory concentrations and cytotoxicity profiles.
Mechanism of Action: A Chain Terminator of Viral Replication
Like other nucleoside analogs, this compound functions as a competitive inhibitor of viral DNA and RNA polymerases. Following uptake into the host cell, it undergoes intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite is then incorporated into the nascent viral nucleic acid chain. The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral replication.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its analogs is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's safety profile. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.[1]
While specific data for this compound is limited in publicly available literature, the antiviral activities of structurally related compounds with either a 3'-azido or a 5-fluoro modification provide valuable insights into its potential efficacy.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Related Azido-Nucleoside Analogs | |||||
| 3'-Azido-3'-deoxythymidine (AZT) | Human Immunodeficiency Virus (HIV) | MT4 | 0.004 | >20 | 5000 |
| 3'-Azido-3'-deoxyuridine | Human Immunodeficiency Virus (HIV) | MT4 | 0.36 | >242 | 677 |
| 4'-Azido-thymidine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.63 | >100 | >158.7 |
| 4'-Azido-2'-deoxy-5-methylcytidine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 5.99 | >100 | >16.7 |
| Related Fluoro-Nucleoside Analogs | |||||
| 2',3'-Dideoxy-5-fluorocytidine (l-5-FddC) | Hepatitis B Virus (HBV) | 2.2.15 | 0.10 ± 0.05 | - | - |
| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Influenza A (H5N1) | MDCK | 0.27 | >100 | >370 |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | PS | 2.2 ± 0.6 | >25 | >11.4 |
| 3'-deoxy-3'-fluoroadenosine | West Nile virus (WNV) | PS | 1.1 ± 0.1 | >25 | >22.7 |
| 3'-deoxy-3'-fluoroadenosine | Zika virus (ZIKV) | PS | 4.7 ± 1.5 | >25 | >5.3 |
Note: The data presented is a compilation from various sources for structurally similar compounds and may not be directly comparable due to variations in experimental conditions.[2][3][4][5]
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity of nucleoside analogs involves standardized in vitro assays.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[6][7][8]
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: Cells are infected with a known concentration of the virus that produces a countable number of plaques.
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound.
-
Overlay: After a viral adsorption period, the culture medium is replaced with a semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques (clear zones of cell death) are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 value.[6]
Cytotoxicity Assay (MTT or Neutral Red Uptake Assay)
Cytotoxicity assays are performed to assess the effect of the compound on the host cells.[1][9][10]
-
Cell Seeding: Host cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: Cells are exposed to serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT assay (which measures mitochondrial metabolic activity) or the Neutral Red Uptake assay (which measures lysosomal integrity).
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control is determined as the CC50 value.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves its intracellular activation through a series of phosphorylation steps, a common pathway for nucleoside analogs.
Caption: Intracellular activation and mechanism of action of this compound.
The experimental workflow for evaluating the antiviral efficacy of a compound like this compound follows a logical progression from initial screening to detailed characterization.
Caption: Experimental workflow for validating the antiviral efficacy of a novel compound.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
Quantitative PCR (qPCR) to validate enrichment of specific transcripts labeled with 3'-Azido-3'-deoxy-5-fluorocytidine
For researchers delving into the dynamics of newly synthesized RNA, the ability to specifically label and enrich these transcripts is paramount. The use of nucleoside analogs like 3'-Azido-3'-deoxy-5-fluorocytidine allows for the metabolic labeling of nascent RNA. This azide-modified RNA can then be selectively captured, often via click chemistry. However, a critical step in this workflow is the validation of the enrichment of specific transcripts of interest. Quantitative Polymerase Chain Reaction (qPCR) serves as a rapid and sensitive method for this validation. This guide provides a comprehensive comparison of qPCR with other validation techniques, detailed experimental protocols, and quantitative data to support its efficacy.
Comparing Validation Methods: qPCR vs. Alternatives
While qPCR is a workhorse for targeted validation, other techniques like RNA-sequencing (RNA-seq) and microarray analysis can also be employed, particularly for transcriptome-wide studies. The choice of method depends on the specific research question, the number of targets, and available resources.
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-seq) | Microarray Analysis |
| Primary Use | Targeted validation and quantification of a few to a moderate number of specific transcripts. | Transcriptome-wide discovery and quantification of known and novel transcripts. | High-throughput analysis of a predefined set of transcripts. |
| Sensitivity | Very high; can detect low-abundance transcripts. | High, but can be limited for very low-abundance transcripts depending on sequencing depth. | Moderate to high, but generally less sensitive than qPCR. |
| Dynamic Range | Wide dynamic range of quantification. | Broadest dynamic range, capable of detecting subtle changes in expression. | More limited dynamic range compared to qPCR and RNA-seq. |
| Quantitative Accuracy | High, considered the "gold standard" for quantitative validation.[1] | High, with good correlation to qPCR, though some variability can exist. | Moderate, hybridization efficiencies can introduce variability. |
| Cost per Sample | Low for a small number of targets. | High, but cost per gene is low for transcriptome-wide analysis. | Moderate to high. |
| Throughput | High for a small number of genes across many samples. | High-throughput for whole transcriptomes. | High-throughput for a large number of predefined genes. |
| Data Analysis | Relatively straightforward, often involving ΔΔCt calculations. | Complex, requiring specialized bioinformatics expertise and computational resources. | Moderately complex, involving image analysis and statistical software. |
Quantitative Correlation with qPCR:
Studies have consistently shown a strong correlation between gene expression fold changes measured by qPCR and RNA-seq.
| Comparison | Correlation Coefficient (R) | Key Findings |
| qPCR vs. RNA-seq | 0.88 - 0.95 | High correlation in the direction and magnitude of gene expression changes.[2][3] |
| qPCR vs. Microarray | Generally > 0.9 for most expressed miRNAs. | Excellent correlation for most targets, though some discrepancies can occur.[4] |
Experimental Workflow & Protocols
The overall workflow for validating the enrichment of this compound labeled transcripts involves several key stages, from cell culture to data analysis.
Figure 1: A generalized workflow for the enrichment and subsequent qPCR validation of metabolically labeled RNA transcripts.
Detailed Experimental Protocols
1. Metabolic Labeling of Nascent RNA:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
Labeling Medium: Prepare fresh culture medium containing this compound at a predetermined optimal concentration (typically in the µM range, which should be empirically determined to balance labeling efficiency and cytotoxicity).
-
Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a desired period (e.g., 1-24 hours). The incubation time will depend on the turnover rate of the RNA of interest.
2. Total RNA Isolation:
-
Following incubation, harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent or a column-based kit.
-
It is crucial to perform a DNase treatment to remove any contaminating genomic DNA, which could interfere with subsequent qPCR analysis.
3. Click Chemistry for Biotinylation of Azido-RNA:
-
The azide (B81097) group on the incorporated nucleoside allows for a bioorthogonal click reaction. This is commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Reaction Mix: Prepare a reaction mix containing the isolated total RNA, a biotin-alkyne probe, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) in a suitable buffer.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA clean-up kit.
4. Enrichment of Biotinylated RNA:
-
Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads several times with a high-salt wash buffer to reduce non-specific binding.
-
Binding: Resuspend the purified, biotinylated RNA in a binding buffer and add the prepared streptavidin beads. Incubate at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA. Wash the beads extensively with a series of wash buffers (low salt, high salt, and a final wash with a low-salt buffer) to remove non-specifically bound RNA.
-
Elution: Elute the enriched, newly synthesized RNA from the beads. This can be done by competitive elution with free biotin (B1667282) or by enzymatic release, depending on the specific kit and downstream application.
5. Quantitative PCR (qPCR) Validation:
-
Reverse Transcription: Convert the enriched RNA and a sample of the total input RNA (as a control) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest, and the master mix.
-
Primer Design: Design primers that specifically amplify the transcript of interest. It is good practice to design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Controls: Include the following controls in your qPCR run:
-
No-Template Control (NTC): To check for contamination in the PCR reagents.
-
No-Reverse Transcriptase Control (-RT): To confirm the absence of genomic DNA contamination in the RNA samples.
-
Input Control: cDNA synthesized from the total RNA before enrichment. This is used to normalize the enrichment of the target transcript.
-
Reference Gene: A gene that is not expected to be enriched (e.g., a stable, long-lived transcript) can be used as a negative control for the enrichment process.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your gene of interest and a reference gene in both the enriched and input samples.
-
Calculate the fold enrichment using the ΔΔCt method. The change in Ct between the enriched and input samples for the target gene is normalized to the change in Ct for a reference gene.
-
Figure 2: The logical flow of data analysis for qPCR validation of transcript enrichment using the ΔΔCt method.
Conclusion
Validating the enrichment of specific transcripts labeled with this compound is a critical step to ensure the reliability of downstream analyses. Quantitative PCR offers a sensitive, accurate, and cost-effective method for this purpose, especially when a targeted set of genes is under investigation. While transcriptome-wide methods like RNA-seq provide a broader view, qPCR remains the gold standard for validating the enrichment of individual transcripts. By following detailed and controlled experimental protocols, researchers can confidently quantify the enrichment of their target RNAs and proceed with their investigations into the dynamic world of the transcriptome.
References
Safety Operating Guide
Safe Disposal of 3'-Azido-3'-deoxy-5-fluorocytidine: A Procedural Guide
The proper disposal of 3'-Azido-3'-deoxy-5-fluorocytidine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, an organic azide (B81097), presents significant hazards due to the energetic nature and high toxicity of the azido (B1232118) functional group.[1][2] Adherence to strict protocols is essential to mitigate risks of explosion, toxic exposure, and formation of dangerously unstable byproducts.
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals. The primary and most highly recommended method of disposal is collection by a licensed hazardous waste management service.[3] Chemical deactivation procedures are complex, hazardous, and should only be attempted by highly trained personnel with specific institutional approval.
Immediate Safety and Handling Precautions
Before handling the compound or its waste, consult the specific Safety Data Sheet (SDS) and ensure all personnel are trained on the risks associated with organic azides.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and safety glasses or goggles.[2][3][5]
-
Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3][5]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or other metal utensils. Azides can react with heavy metals such as copper, lead, brass, or silver (often found in drain pipes (B44673) and some equipment) to form extremely shock-sensitive and explosive metal azides.[2][3][6][7] Use plastic or ceramic tools.[2]
-
Acids: Avoid contact with acids. Acids can react with azides to form hydrazoic acid (HN₃), a highly toxic, explosive, and volatile substance.[1][5][6]
-
Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane (B109758) or chloroform, as this can form highly unstable and explosive compounds.[1][2]
-
-
Prevent Shock and Friction: Organic azides can be sensitive to heat, light, shock, and friction.[1][2] Avoid grinding the material or using equipment with ground glass joints that could create friction.[2]
Safety and Handling Summary Table
| Parameter | Specification | Rationale | Citations |
| Primary Disposal Method | Collection by licensed hazardous waste facility | Safest and most compliant method for managing high-hazard waste. | [3] |
| Personal Protective Equipment | Lab coat, safety glasses/goggles, chemical-resistant gloves | Prevents skin/eye contact and personal contamination. | [2][3] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation risk of toxic dust or aerosols. | [2][3][5] |
| Waste Containers | Clearly labeled, sealed, non-metallic (plastic) containers | Avoids reaction with metals to form explosive compounds. | [2][3][4] |
| Incompatible Materials | Heavy metals, acids, halogenated solvents, strong oxidizing agents | Prevents formation of explosive metal azides, toxic hydrazoic acid, and other unstable compounds. | [1][2][5][6] |
| Spill Cleanup | Use dry cleanup procedures for solids to avoid dust. For liquids, absorb with inert material and collect in a sealed container. | Minimizes exposure and environmental contamination. | [8] |
Primary Disposal Protocol: Waste Collection for Professional Disposal
This protocol is the standard and required procedure for the majority of laboratory settings.
Step 1: Waste Segregation
-
Keep this compound waste separate from all other chemical waste streams.[2][3]
-
Establish separate, dedicated waste containers for solid and liquid azide waste.[3]
Step 2: Solid Waste Collection
-
Place all contaminated solid materials (e.g., gloves, weigh boats, pipette tips, paper towels) into a designated, leak-proof plastic container with a secure lid.[3]
-
The container must be clearly labeled.
Step 3: Liquid Waste Collection
-
Collect all liquid waste containing this compound, including washings from decontaminated glassware, in a dedicated, sealed, and compatible (non-metallic) container.[4]
-
The container must be clearly labeled.
Step 4: Labeling
-
All waste containers must be clearly and accurately labeled. The label must include, at a minimum:
Step 5: Storage and Pickup
-
Store sealed waste containers in a designated hazardous waste storage area that is cool, dark, and well-ventilated.[2][6]
-
Ensure the storage location is away from incompatible materials and inaccessible to unauthorized personnel.[3]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][4]
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of azide-containing waste.
Experimental Protocol: Chemical Deactivation (Expert Use Only)
WARNING: This procedure is adapted from protocols for dilute (≤5%) inorganic azides and presents significant risks, including the potential generation of highly toxic and explosive gases.[5] It should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institution's safety officer.[3] The reactivity of this compound may differ from inorganic azides, and this procedure may not be appropriate without modification and expert consultation.[2]
Objective: To neutralize the azide moiety in a dilute aqueous solution (≤5%).
Materials:
-
Dilute azide waste solution (≤5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide test paper
-
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube vented into the back of the chemical fume hood.[5]
Procedure:
-
Setup: Perform the entire procedure in a certified chemical fume hood.[5] Place the dilute azide waste solution into the three-necked flask and begin stirring.
-
Nitrite Addition: Add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide estimated to be in the solution (a 40% excess).[5]
-
Acidification: CRITICAL STEP: Slowly and carefully add the 20% sulfuric acid solution dropwise from the dropping funnel. Never add the acid before the sodium nitrite. Doing so will generate highly toxic and explosive hydrazoic acid (HN₃).[5] Continue adding acid until the solution is acidic when tested with pH paper. The reaction will generate nitrogen oxides (NO, NO₂), which are toxic and must be safely vented.[5]
-
Reaction Completion: Once the vigorous gas evolution has subsided, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates that excess nitrite is present and the azide decomposition is complete.[5] If the test is negative, add more sodium nitrite solution until a positive test is achieved.
-
Final Disposal: Even after deactivation, the resulting solution must be neutralized to a pH between 6 and 9 and collected as hazardous waste.[5] Do not pour it down the drain.[5] Arrange for pickup by your institution's EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
